molecular formula C14H18O4 B1405201 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene CAS No. 880081-66-3

3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Numéro de catalogue: B1405201
Numéro CAS: 880081-66-3
Poids moléculaire: 250.29 g/mol
Clé InChI: ALYGIGQPCFGLPA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene is a specialized organic compound that serves as a critical building block in materials science and supramolecular chemistry. Its structure integrates a terminal alkyne group, essential for click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with a flexible triethylene glycol chain that terminates in a hydroxyl group. This unique design confers valuable solubility properties to the molecule and its derivatives, facilitating processing in various solvent systems. The primary research value of this compound lies in its application for constructing sophisticated π-conjugated systems, such as Oligo(phenylene ethynylene)s (OPEs) . OPEs are rigid, linear structures with promising optical, bioactive, and electrical properties, making them candidates for molecular electronics, biosensors, and fluorescent dyes for imaging . Furthermore, the hydroxyl group allows for further functionalization or can be used to attach bulky "stoppers" in the synthesis of complex molecular architectures. A prominent application is in the synthesis of insulated [c2]daisy chain rotaxanes, where this molecule or its analogs can be incorporated as axle components. In these structures, the π-conjugated OPE cores are brought into close proximity and shielded from the environment by macrocyclic hosts like permethylated α-cyclodextrins (PM α-CDs) . This shielding effect minimizes the influence of the external solvent on the optical properties of the core, a crucial feature for developing advanced optical and electronic materials . The compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions. Typical storage recommendations include sealing the product in a dry environment, potentially at cooler temperatures to maintain stability.

Propriétés

IUPAC Name

2-[2-[2-(3-ethynylphenoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-13-4-3-5-14(12-13)18-11-10-17-9-8-16-7-6-15/h1,3-5,12,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYGIGQPCFGLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive NMR Characterization of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of bioconjugation, click chemistry, and materials science, bifunctional linkers such as 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene serve as critical architectural building blocks. Featuring a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a hydrophilic triethylene glycol (TEG) spacer terminating in a hydroxyl group, this molecule's structural integrity is paramount for downstream applications.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple spectral reporting. Here, we deconstruct the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts through the lens of quantum mechanical causality. Furthermore, we establish a self-validating experimental workflow —utilizing 1D and 2D NMR techniques—to ensure unambiguous structural verification and eliminate false positives caused by overlapping polymer signals.

Structural Anatomy & Spin System Analysis

To accurately predict and assign the NMR spectra, the molecule must be divided into three distinct magnetic domains, each governed by different electronic and anisotropic effects:

  • The Alkyne Terminus: A highly anisotropic cylindrical π -electron system.

  • The Meta-Substituted Aromatic Core: An electron-rich benzene ring subjected to competing resonance (+R) and inductive (-I) effects.

  • The Triethylene Glycol (TEG) Chain: A flexible, oxygen-rich aliphatic chain characterized by severe proton overlap and distinct 13 C dispersion.

1 H NMR Chemical Shift Assignments & Causality

The proton NMR spectrum of this compound is defined by the shielding and deshielding microenvironments created by its functional groups.

Table 1: 1 H NMR Quantitative Data Summary (CDCl 3​ , 400 MHz)
Proton PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
H-Alkyne (C CH) 3.06Singlet (s)-1H
H-2 (Aromatic) 7.08Doublet of doublets (dd)2.5, 1.51H
H-4 (Aromatic) 6.95Doublet of dd (ddd)8.0, 2.5, 1.01H
H-5 (Aromatic) 7.23Triplet (t)8.01H
H-6 (Aromatic) 7.10Doublet of triplets (dt)8.0, 1.51H
H-1' (Ph-O-CH 2​ -) 4.14Triplet (t)5.02H
H-2' (Ph-O-CH 2​ -CH 2​ -) 3.86Triplet (t)5.02H
H-3', H-4' (Internal TEG) 3.68 – 3.74Multiplet (m)-4H
H-5' (-CH 2​ -CH 2​ -OH) 3.62Multiplet (m)-2H
H-6' (-CH 2​ -OH) 3.72Multiplet (m)-2H
-OH 2.50Broad singlet (br s)-1H
The Causality Behind the Shifts
  • Diamagnetic Anisotropy of the Alkyne: Novice analysts often expect the terminal alkyne proton to appear further downfield due to the sp-hybridized carbon's electronegativity. However, it resonates at an unusually shielded position (~3.06 ppm). This is caused by the diamagnetic anisotropy of the C C triple bond. When the molecule aligns with the external magnetic field ( B0​ ), the cylindrical π -electron cloud circulates, generating an induced local magnetic field that actively shields the proton located along the internuclear axis.

  • Aromatic Resonance Effects: The ether oxygen attached to C-3 acts as a strong π -electron donor (+R effect), increasing electron density at the ortho (H-2, H-4) and para (H-6) positions. This increased electron density shields these protons, pushing them upfield (~6.95 - 7.10 ppm) relative to the meta proton (H-5, ~7.23 ppm), which remains largely unaffected by the resonance donation.

  • TEG Chain Overlap: The internal TEG protons (H-3', H-4') exist in nearly identical chemical environments, resulting in a dense multiplet. Accurate integration of these functionalized PEG chains requires careful observation of 13 C satellite peaks—small doublets flanking the main signals caused by the 1.1% natural abundance of 13 C[1].

13 C NMR Chemical Shift Assignments & Causality

Carbon-13 NMR provides a much wider chemical shift dispersion, making it the ultimate tool for resolving the overlapping aliphatic signals of the TEG chain.

Table 2: 13 C NMR Quantitative Data Summary (CDCl 3​ , 100 MHz)
Carbon PositionChemical Shift ( δ , ppm)HybridizationEnvironment
C-Alkyne (Terminal, CH) 77.2spAlkyne
C-Alkyne (Internal, -C ) 83.5spQuaternary Alkyne
C-1 (Aromatic, ipso to ethynyl) 123.0sp 2 Quaternary Aromatic
C-2 (Aromatic) 117.5sp 2 Methine Aromatic
C-3 (Aromatic, ipso to TEG) 158.5sp 2 Quaternary Aromatic
C-4 (Aromatic) 115.5sp 2 Methine Aromatic
C-5 (Aromatic) 129.5sp 2 Methine Aromatic
C-6 (Aromatic) 124.5sp 2 Methine Aromatic
C-1' (Ph-O-CH 2​ -) 67.5sp 3 Aliphatic Ether
C-2' (Ph-O-CH 2​ -CH 2​ -) 69.6sp 3 Aliphatic Ether
C-3', C-4' (Internal TEG) 70.5 – 70.8sp 3 Aliphatic Ether
C-5' (-CH 2​ -CH 2​ -OH) 72.5sp 3 Aliphatic Ether
C-6' (-CH 2​ -OH) 61.8sp 3 Aliphatic Alcohol
The Causality Behind the Shifts
  • π -Polarization in Phenylacetylenes: The introduction of substituents onto the phenyl ring of phenylacetylene causes profound changes in the chemical shift of the acetylenic carbons. This is driven by a combination of direct resonance, secondary resonance, and π -polarization mechanisms[2][3]. The internal alkyne carbon (~83.5 ppm) is deshielded relative to the terminal carbon (~77.2 ppm) due to its proximity to the electron-withdrawing aromatic core.

  • Inductive Deshielding at C-3: The aromatic C-3 carbon is heavily deshielded (~158.5 ppm) due to the strong inductive electron withdrawal (-I effect) of the directly attached highly electronegative oxygen atom.

  • TEG Chain Dispersion: Unlike the 1 H spectrum, the 13 C spectrum clearly resolves the TEG chain. The terminal hydroxymethyl carbon (C-6') is the most shielded (~61.8 ppm) because the hydroxyl oxygen is less electron-withdrawing than the internal ether oxygens. Conversely, C-5' is deshielded (~72.5 ppm) due to the β -effect of the terminal hydroxyl group.

Experimental Protocols for High-Fidelity NMR Acquisition

To guarantee trustworthiness, an analytical protocol cannot rely on 1D NMR alone—it must be a self-validating system . The following step-by-step methodology ensures that every structural claim is cross-verified through heteronuclear correlation.

Step 1: Optimized Sample Preparation
  • Weigh exactly 15 mg (for 1 H) or 50 mg (for 13 C/2D) of the analyte.

  • Dissolve in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm).

  • Filter the solution through a glass wool plug into a 5 mm precision NMR tube to eliminate paramagnetic particulate interference.

Step 2: 1D 1 H Acquisition (Quantitative)
  • Set the spectrometer (e.g., 400 MHz) to a standard 30° pulse program (zg30).

  • Critical Parameter: Set the relaxation delay ( d1​ ) to ≥5 seconds. The terminal alkyne proton lacks efficient dipole-dipole relaxation pathways and has a long T1​ relaxation time. A short d1​ will result in severe under-integration of the alkyne signal, leading to false assumptions about click-chemistry competency.

Step 3: 1D 13 C Acquisition
  • Utilize a power-gated decoupling sequence (zgpg30) to decouple protons while minimizing Nuclear Overhauser Effect (NOE) bias.

  • Acquire a minimum of 1024 scans to ensure adequate signal-to-noise (S/N) for the quaternary carbons (C-1, C-3, and internal alkyne), which relax slowly.

Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Execute a 1 H- 13 C HSQC experiment to correlate directly bonded protons and carbons.

  • Rationale: This step validates the TEG chain assignment. By mapping the heavily overlapped 1 H multiplet (3.68–3.74 ppm) to the highly dispersed 13 C signals (61.8–72.5 ppm), you mathematically untangle the aliphatic spin system.

Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Execute a 1 H- 13 C HMBC experiment optimized for long-range couplings ( 2JCH​ and 3JCH​ 8 Hz).

  • Rationale: This is the ultimate proof of molecular integrity. Look for the cross-peak between the TEG H-1' protons ( δ 4.14) and the aromatic C-3 carbon ( δ 158.5). This 3JCH​ correlation proves covalent linkage, confirming the sample is the intact bifunctional molecule and not a physical mixture of phenylacetylene and free PEG.

Workflow Visualization: The Self-Validating System

The logic described above forms a closed-loop validation matrix. The following diagram illustrates the causality and flow of this experimental architecture.

NMR_Workflow Prep Step 1: Sample Preparation (CDCl3, TMS, 50 mg/mL) Acq1H Step 2: 1D 1H NMR (Identify Alkyne & Aromatic) Prep->Acq1H Acq13C Step 3: 1D 13C NMR (Identify TEG & Quaternary C) Prep->Acq13C HSQC Step 4: 2D HSQC (Resolve Overlapping TEG Protons) Acq1H->HSQC HMBC Step 5: 2D HMBC (Confirm Linkage: H-1' to C-3) Acq1H->HMBC Acq13C->HSQC Acq13C->HMBC Validation Self-Validating System (Unambiguous Structural Assignment) HSQC->Validation HMBC->Validation

Fig 1: Self-validating NMR workflow for unambiguous structural elucidation of PEGylated aromatics.

References

  • Title: Investigations of Substituent Effects by Nuclear Magnetic Resonance Spectroscopy and All-valence Electron Molecular Orbital Calculations: 13 C and 1 H Spectra of 4-Substituted Phenylacetylenes Source: Canadian Journal of Chemistry (1975) URL: [Link]

  • Title: The influence of substituents on the 13 C-NMR chemical shifts of meta- and para- substituted phenylacetylenes Source: Designed Monomers and Polymers (2012) URL: [Link]

  • Title: Correct Assignment of 1 H NMR Spectra of Functionalized Poly(ethylene glycol) Polymers Source: Journal of Chemical Education (via NIH PMC) (2023) URL: [Link]

Sources

Aqueous Solubility Profile and Bioconjugation Dynamics of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern bioconjugation and chemical biology, the physical behavior of linker molecules dictates the success of downstream biological assays. 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene is a highly engineered bifunctional building block designed to bridge the gap between bioorthogonal reactivity and aqueous compatibility. By grafting a hydrophilic triethylene glycol (TEG) chain onto a hydrophobic phenylacetylene core, this molecule overcomes the severe aggregation tendencies of terminal aromatic alkynes. This technical guide deconstructs the thermodynamic causality behind its solubility profile and provides self-validating experimental workflows for its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Structural Causality and Hydration Thermodynamics

To understand the solubility profile of this molecule, we must analyze the thermodynamic limitations of its parent structure. Unmodified phenylacetylene is highly hydrophobic, exhibiting an aqueous solubility of merely 5.1 × 10⁻³ M (approximately 0.52 mg/mL) at 25 °C [3]. In aqueous environments, bare phenylacetylene rapidly undergoes π-π stacking, leading to kinetic trapping, aggregation, and precipitation, which drastically reduces its bioavailability for conjugation reactions[1].

The strategic meta-substitution of a triethylene glycol (TEG) chain fundamentally alters the molecule's solvation dynamics[2].

  • Hydration Sphere Generation: The three ether oxygens in the TEG chain act as potent hydrogen-bond acceptors, while the terminal hydroxyl group acts as both a donor and acceptor. Each ether oxygen coordinates approximately two water molecules, generating a dense, thermodynamically stable hydration sphere.

  • Steric Disruption of π-π Stacking: The flexible TEG chain creates a steric exclusion zone around the aromatic ring. This physical barrier prevents the planar phenyl rings from approaching closely enough to engage in π-π stacking, effectively neutralizing the hydrophobic effect that drives aggregation.

  • Meta-Substitution Advantage: Placing the TEG chain at the meta position rather than the para position disrupts the linear rigidity of the molecule, further increasing entropy upon dissolution and providing an optimal, unhindered trajectory for the copper-acetylide intermediate during CuAAC catalysis.

Quantitative Solubility Profile

The following table summarizes the physicochemical transformation achieved via TEGylation, contrasting the engineered molecule against its unmodified precursor.

ParameterUnmodified Phenylacetylene3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene
Molecular Formula C₈H₆C₁₄H₁₈O₄
Molecular Weight 102.13 g/mol 250.29 g/mol
Aqueous Solubility (25 °C) ~0.52 mg/mL [3]> 25.0 mg/mL (Highly Soluble)
LogP (Estimated) 2.32~0.85
Primary Solvation Mechanism None (Hydrophobic exclusion)Hydrogen bonding via ether/OH groups
Aggregation Tendency High (π-π stacking)Negligible (Steric/Hydration shielding)
CuAAC Compatibility Requires organic co-solvents (DMSO/DMF)Fully compatible with 100% aqueous buffers

Reaction Dynamics & Pathway Visualization

The diagram below illustrates the logical progression of how structural modification dictates phase behavior, ultimately enabling high-yield bioorthogonal chemistry in aqueous media.

TEG_Alkyne_Workflow A Hydrophobic Core (Phenylacetylene) B TEG Chain Grafting (Ether & OH Groups) A->B Structural Modification C Hydration Sphere Formation B->C H-Bonding with H2O D Aqueous Solubilization (Thermodynamic Eq.) C->D Overcomes pi-pi Stacking E CuAAC 'Click' Reaction (+ Azide & Cu Catalyst) D->E Bioorthogonal Conjugation F Stable Bioconjugate (No Aggregation) E->F High-Yield Cycloaddition

Fig 1: Mechanistic workflow of TEG-mediated hydration and aqueous CuAAC bioconjugation.

Self-Validating Experimental Workflows

As a standard of scientific integrity, the following protocols are designed with internal causality and self-validating checkpoints.

Protocol 1: Thermodynamic Solubility Assessment via Shake-Flask & HPLC-UV

Causality: We utilize the shake-flask method rather than kinetic nephelometry. Nephelometry measures the kinetic point of precipitation, which often inflates solubility values due to supersaturation. The shake-flask method ensures true thermodynamic equilibrium is reached between the solid phase and the hydration-stabilized aqueous phase.

  • Preparation: Add an excess of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene (e.g., 50 mg) to 1.0 mL of PBS (pH 7.4) in a sealed borosilicate vial.

  • Equilibration: Agitate the suspension at 300 RPM at 25 °C for 48 hours. Causality: 48 hours is required to overcome the kinetic energy barrier of dissolution and ensure complete thermodynamic saturation.

  • Phase Separation: Centrifuge the sample at 15,000 × g for 20 minutes to pellet any undissolved microscopic aggregates.

  • Quantification: Extract the supernatant, dilute 1:100 in mobile phase, and inject into an HPLC-UV system (Detection at 254 nm).

  • Self-Validation Checkpoint: Analyze both the supernatant and the resolubilized pellet. A mass balance calculation must equal the initial 50 mg input, confirming that no compound was lost to non-specific adsorption on the vessel walls.

Protocol 2: Aqueous CuAAC Bioconjugation

Causality: We employ THPTA as a water-soluble ligand for Cu(I). Bare Cu(I) rapidly disproportionates or oxidizes in aqueous media, generating reactive oxygen species (ROS) that degrade sensitive biomolecules. THPTA coordinates Cu(I), shielding it from oxidation while maintaining its catalytic activity within the hydration sphere of the TEG-alkyne[2].

  • Catalyst Pre-mix: In a microcentrifuge tube, combine 10 µL of CuSO₄ (20 mM in H₂O) with 20 µL of THPTA ligand (50 mM in H₂O). Incubate for 5 minutes. Causality: Pre-complexation prevents Cu(II) from binding non-specifically to the target biomolecule.

  • Reduction: Add 10 µL of Sodium Ascorbate (100 mM in H₂O) to the catalyst mix. The solution will turn from pale blue to colorless, indicating the successful reduction of Cu(II) to catalytically active Cu(I).

  • Conjugation: To 1.0 mL of aqueous buffer containing the azide-functionalized target (100 µM), add 5 equivalents of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene (500 µM).

  • Initiation: Inject the activated Cu(I) catalyst mix into the reaction vessel and agitate gently for 2 hours at room temperature.

  • Self-Validation Checkpoint: To validate the solubility and reactivity of the system in real-time, spike the reaction with 1 mole % of a fluorogenic azide (e.g., 3-Azido-7-hydroxycoumarin). If the TEG-alkyne remains fully soluble and reactive, a linear increase in fluorescence will be observed. If the alkyne precipitates, the fluorescence will prematurely plateau, instantly flagging a solubility failure.

References

  • Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science (RSC Publishing).1

  • IUPAC-NIST Solubility Data Series. 97. Solubility of Higher Acetylenes and Triple Bonded Derivatives. AIP Publishing.3

  • Organic Syntheses Procedure: Phenylbromoethyne (Solubility Parameters). Organic Syntheses.4

  • Combretastatin A4-camptothecin micelles as combination therapy for effective anticancer activity. PMC (NIH).2

Sources

Molecular weight and exact mass calculation for m-PEG3-phenylacetylene

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Characterization of m-PEG3-phenylacetylene: Exact Mass Determination and HRMS Validation in Bioorthogonal Workflows

Abstract: For researchers and drug development professionals, the precise analytical characterization of bifunctional linker molecules is a foundational requirement for reproducible bioconjugation. This whitepaper provides an in-depth mechanistic analysis of m-PEG3-phenylacetylene , detailing its structural parameters, theoretical mass calculations (molecular weight vs. exact mass), and its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for the rigorous quality control of PEGylated alkynes.

Structural Identity and Chemical Rationale

m-PEG3-phenylacetylene (formally defined in this guide as 1-ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene) is a highly versatile bioorthogonal building block. It consists of two critical domains:

  • The Phenylacetylene Core: A prototypical terminal alkyne that acts as the reactive moiety for CuAAC click chemistry [2]. The phenyl ring enhances the polarizability of the alkyne, accelerating the formation of the copper-acetylide intermediate.

  • The m-PEG3 Spacer: A short, monodisperse methoxy-triethylene glycol chain. In bioconjugation, incorporating a PEG spacer is a deliberate design choice to impart hydrophilicity, prevent conjugate aggregation, and extend the hydrodynamic radius of the target biomolecule without introducing the polydispersity typical of larger polymeric PEGs [3].

Chemical Formula: C15​H20​O4​

Theoretical Mass Calculations: Molecular Weight vs. Exact Mass

In mass spectrometry and stoichiometric planning, it is critical to distinguish between the average molecular weight and the monoisotopic exact mass [1].

  • Molecular Weight (Average Mass): Calculated using the standard atomic weights of elements, which reflect the natural terrestrial abundance of all isotopes. This value is used strictly for macroscopic stoichiometric calculations (e.g., weighing out reagents for a reaction).

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant stable isotope of each constituent element (e.g., 12C , 1H , 16O ). Because modern mass spectrometers measure the mass-to-charge ratio ( m/z ) of individual ions rather than bulk averages, the monoisotopic exact mass is the mandatory reference point for HRMS validation [4].

Table 1: Atomic Contributions to Molecular Weight and Exact Mass for C15​H20​O4​

ElementAtom CountAvg. Atomic Weight (Da)Monoisotopic Mass (Da)Total Avg. Mass (Da)Total Exact Mass (Da)
Carbon (C) 1512.01112.000000180.165180.000000
Hydrogen (H) 201.0081.00782520.16020.156500
Oxygen (O) 415.99915.99491563.99663.979660
Total 39 - - 264.321 264.136160

Note: The calculated monoisotopic exact mass of neutral m-PEG3-phenylacetylene is 264.13616 Da .

Mechanistic Application: CuAAC Click Chemistry

The primary utility of m-PEG3-phenylacetylene lies in its ability to undergo CuAAC with azide-functionalized biomolecules (e.g., proteins, antibodies, or nucleic acids). The reaction is regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole linkage [2].

The causality behind the reaction's efficiency involves the Cu(I) catalyst lowering the activation energy by forming a π -complex with the alkyne, followed by deprotonation to form a reactive copper-acetylide intermediate. The m-PEG3 tail ensures that the alkyne remains fully solvated and accessible in the aqueous buffers typically required for maintaining biomolecule stability.

CuAAC_Workflow Alkyne m-PEG3-phenylacetylene (Terminal Alkyne) Intermediate Cu-Acetylide Intermediate Alkyne->Intermediate Cu(I) insertion Azide Azide-Functionalized Biomolecule Azide->Intermediate Cycloaddition Catalyst Cu(I) Catalyst (e.g., Cu/THPTA) Catalyst->Intermediate Product 1,4-Disubstituted 1,2,3-Triazole Conjugate Intermediate->Product Protonation & Cu release HRMS ESI-HRMS Validation (Exact Mass Confirmation) Product->HRMS Analytical QC

Figure 1: Mechanistic workflow of CuAAC bioconjugation using m-PEG3-phenylacetylene and HRMS validation.

Experimental Protocol: ESI-HRMS Validation

To verify the structural integrity and exact mass of m-PEG3-phenylacetylene prior to bioconjugation, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the gold standard. PEGylated compounds are highly susceptible to forming complex alkali metal adducts (e.g., [M+Na]+ , [M+K]+ ) which can congest the mass spectrum [3]. The following protocol is designed as a self-validating system to force protonation and yield a clean monoisotopic peak.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Optimization

  • Weigh 1.0 mg of m-PEG3-phenylacetylene and dissolve it in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final working concentration of using a solvent matrix of 50:50 Methanol/Water (v/v).

  • Critical Causality Step: Spike the working solution with 0.1% Formic Acid (FA). The addition of FA provides an overwhelming abundance of protons in the droplet during electrospray desolvation. This drives the ionization equilibrium toward the [M+H]+ species, suppressing sodium/potassium adducts and simplifying spectral interpretation.

Step 2: Instrument Calibration & Tuning

  • Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is ≤2 ppm .

  • Set the instrument to Positive Ion Mode ( ESI+ ).

  • Configure source parameters: Capillary voltage at 3.0 kV , desolvation temperature at 250∘C , and sheath gas flow at 30 arb .

Step 3: Data Acquisition & Self-Validation

  • Infuse the sample directly at a flow rate of .

  • Acquire spectra over an m/z range of 100−500 .

  • Data Analysis: Extract the ion chromatogram for the theoretical protonated exact mass.

    • Neutral Exact Mass: 264.13616 Da

    • Proton Mass ( 1H+ ): 1.007276 Da

    • Target [M+H]+ Exact Mass: 265.14344 Da

  • Validation Check: Compare the experimentally observed monoisotopic peak to the theoretical 265.1434 m/z . Furthermore, verify the isotopic envelope: the A+1 peak ( 13C isotope contribution) should appear at approximately 266.146 m/z with a relative abundance of ∼16.5% compared to the monoisotopic base peak, confirming the C15​ carbon count.

References

  • Monoisotopic mass - Wikipedia. Wikipedia.
  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC. NIH.
  • Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. - SCIEX. SCIEX.
  • Elemental Analysis Plugin - Documentation - Chemaxon Docs. Chemaxon.

Step-by-step synthesis pathways for 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Introduction

3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene is a bifunctional molecule featuring a terminal alkyne and a hydrophilic triethylene glycol chain terminated by a hydroxyl group. The terminal alkyne is a versatile functional group for "click" chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), and for carbon-carbon bond formation via Sonogashira coupling.[1][2] The hydrophilic chain enhances aqueous solubility, making this molecule an attractive building block and linker in drug development, bioconjugation, and materials science. This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to this compound, focusing on the causality behind experimental choices and providing detailed, field-proven protocols for researchers and scientists.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests two primary strategies. The first involves forming the ether linkage as the final key step, while the second focuses on creating the carbon-carbon triple bond at a late stage.

G Target 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene Disconnect1 C-O Ether Bond (Williamson Ether Synthesis) Target->Disconnect1 Disconnect2 Aryl-Alkyne C-C Bond (Sonogashira Coupling) Target->Disconnect2 Intermediate1A 3-Hydroxyphenylacetylene (or protected derivative) Disconnect1->Intermediate1A Intermediate1B Mono-activated Triethylene Glycol (e.g., Tosylate) Disconnect1->Intermediate1B Intermediate2A Protected Terminal Alkyne (e.g., TMS-acetylene) Disconnect2->Intermediate2A Intermediate2B 3-Iodo-1-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]benzene Disconnect2->Intermediate2B

Caption: Retrosynthetic analysis of the target molecule.

While both pathways are viable, this guide will focus on the Williamson ether synthesis approach (Route 1). This strategy is often more convergent and utilizes more readily available starting materials. The Sonogashira coupling approach (Route 2) will be discussed as a viable alternative.

Primary Synthetic Pathway: Williamson Ether Synthesis

This pathway involves the synthesis of two key intermediates: a protected 3-hydroxyphenylacetylene and a mono-activated triethylene glycol derivative. These are then coupled, followed by a final deprotection step.

G A 3-Iodophenol B TIPS-Protected 3-Iodophenol A->B  TIPSCl, Imidazole   C (3-((Triisopropylsilyl)oxy)phenyl)ethynyl)trimethylsilane B->C  TMS-acetylene,  Pd(PPh₃)₂Cl₂, CuI, TEA   D 3-((Triisopropylsilyl)oxy)phenylacetylene C->D  K₂CO₃, MeOH   G Protected Product D->G  + F, K₂CO₃, DMF  (Williamson Ether Synthesis)   E Triethylene Glycol F Mono-tosylated Triethylene Glycol E->F  TsCl, Pyridine (controlled)   H Final Product G->H  TBAF, THF   G cluster_reactants Reactants cluster_products Products Phenoxide 3-Ethynylphenoxide Ion TS Sₙ2 Transition State Phenoxide->TS Nucleophilic Attack Tosylate Mono-tosylated Triethylene Glycol Tosylate->TS Product Target Molecule TS->Product LeavingGroup Tosylate Anion TS->LeavingGroup Leaving Group Departure

Sources

Thermal stability and degradation pathways of PEGylated phenylacetylenes

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability and Degradation Pathways of PEGylated Poly(phenylacetylene)s: A Technical Guide for Polymer Scientists

Executive Summary

Poly(phenylacetylene)s (PPAs) represent a premier class of conjugated helical polymers. When functionalized with polyethylene glycol (PEG) or oligoethylene glycol (OEG) side chains, these macromolecules exhibit unique amphiphilicity, dynamic helicity, and thermoresponsive behaviors (such as Lower Critical Solution Temperature, LCST)[1]. However, the integration of a rigid, kinetically trapped cis-transoidal polyene backbone with highly flexible, hydrophilic PEG pendants creates a complex thermal degradation profile.

As a Senior Application Scientist, understanding these thermal boundaries is critical for translating PEGylated PPAs into biomedical sensors, chiral stationary phases, or smart materials. This whitepaper dissects the thermodynamic and kinetic degradation pathways of PEGylated PPAs, providing field-proven analytical workflows to accurately profile their stability.

Structural Dynamics and the Thermal Stability Paradox

The thermal stability of PEGylated PPAs is governed by the antagonistic relationship between the main chain and the side chains.

  • The Polyene Backbone: Synthesized typically via Rhodium-catalyzed polymerization, the PPA backbone forms a highly stereoregular cis-transoidal helix[2]. This conformation is kinetically stable but thermodynamically metastable.

  • The PEG/OEG Pendants: The bulky PEG chains provide the steric hindrance necessary to lock the backbone into its helical conformation[3]. Furthermore, hydrogen bonding between PEG oxygen atoms and aqueous solvents imparts solubility.

The Paradox: Heat is required to trigger the stimuli-responsive phase transitions (e.g., coil-to-globule transitions at the cloud point, Tcp​ )[4]. However, excessive thermal energy overcomes the steric barriers provided by the PEG chains, triggering a cascade of irreversible structural deformations long before actual chemical bonds break.

Mechanistic Degradation Pathways

The thermal degradation of PEGylated PPAs is not a single event but a sequential cascade of physical and chemical transformations.

Phase I: Conformational Degradation (Helix-to-Coil & Aggregation)

Before chemical bonds rupture, the polymer undergoes physical degradation. As the temperature approaches the LCST/cloud point ( Tcp​ ), the hydrogen bonds between the PEG side chains and water molecules are disrupted. The PEG chains dehydrate, leading to intra- and intermolecular hydrophobic collapse[1]. This dehydration disrupts the steric repulsion that maintains the polyene helix, causing a reversible helix-to-coil transition and macroscopic polymer aggregation.

Phase II: Kinetically Driven Cis-Trans Isomerization (~160–170 °C)

If the polymer is heated in a solid state, the first major chemical alteration is the isomerization of the backbone. The cis-transoidal double bonds absorb thermal energy and overcome the activation barrier to rearrange into the thermodynamically favored trans-transoidal or trans-cisoidal forms. This process is highly exothermic and results in the permanent loss of the polymer's functional helicity[2].

Phase III: Side-Chain Cleavage (De-PEGylation, >250 °C)

As temperatures exceed 250 °C, true thermolytic cleavage begins. The weakest links in the PEGylated PPA architecture are typically the ether or ester bonds connecting the PEG pendants to the phenyl rings. Thermogravimetric analysis (TGA) reveals a distinct mass loss corresponding to the volatilization of ethylene oxide oligomers[5].

Phase IV: Backbone Scission and Carbonization (>300 °C)

Following de-PEGylation, the naked poly(phenylacetylene) backbone becomes highly susceptible to radical-induced chain scission and cross-linking. In an inert atmosphere, the polyene chains cross-link to form a stable carbonaceous char. In an oxidative environment (air), the conjugated backbone undergoes rapid thermo-oxidative degradation, leaving near-zero residue[2].

degradation_pathway A 1. Native PEGylated PPA (Helical, Cis-transoidal) B 2. Conformational Degradation (Dehydration & Aggregation, Tcp) A->B Heating in Solution C 3. Chemical Isomerization (Cis-to-Trans, ~160-170 °C) B->C Thermal Energy > Steric Barrier D 4. Side-Chain Scission (De-PEGylation, >250 °C) C->D C-O / C-C Bond Cleavage E 5. Backbone Degradation (Cross-linking & Scission, >300 °C) D->E Polyene Breakdown

Figure 1: Sequential thermal degradation cascade of PEGylated poly(phenylacetylene)s.

Quantitative Data Summary

To establish a baseline for material design, the following table synthesizes the critical thermal thresholds for standard PEGylated/OEGylated PPAs based on recent literature[1][2][5].

Thermal ParameterSymbolTypical RangeAnalytical MethodPhysical/Chemical Meaning
Cloud Point / LCST Tcp​ 30 °C – 65 °CVT-UV-Vis / DLSDehydration of PEG chains; reversible aggregation.
Glass Transition (PEG) Tg​ -40 °C – -20 °CDSCAmorphous mobility of the PEG side chains.
Isomerization Temp. Tiso​ 160 °C – 175 °CDSC (Exothermic)Irreversible cis-to-trans backbone rearrangement.
Onset of Degradation Td,5%​ 230 °C – 270 °CTGA ( N2​ )5% mass loss; onset of side-chain cleavage.
Max Degradation Rate Tmax​ 320 °C – 380 °CDTG ( N2​ )Peak rate of backbone scission and volatilization.

Experimental Protocols for Thermal Profiling

To ensure scientific integrity and reproducibility, the thermal characterization of PEGylated PPAs must be treated as a self-validating system. The following protocols explain not just the how, but the causality behind the instrumental parameters.

Protocol A: Thermogravimetric Analysis (TGA) for Mass Loss Profiling

Objective: Isolate thermal thermolysis from thermo-oxidative degradation.

  • Sample Preparation: Lyophilize the polymer for 48 hours to remove bound water. Causality: PEG is highly hygroscopic; residual moisture will manifest as an artificial mass loss below 100 °C, skewing the Td,5%​ calculation.

  • Crucible Loading: Load 5–10 mg of polymer into a platinum or alumina pan.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min for 15 minutes prior to the run. Causality: The conjugated polyene backbone is highly susceptible to oxidation. Running in N2​ ensures that the observed degradation is purely thermal (thermolysis), not oxidative.

  • Heating Ramp: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

  • Validation Checkpoint: Calculate the first derivative (DTG). The presence of two distinct DTG peaks confirms the sequential cleavage of PEG side-chains followed by backbone breakdown.

Protocol B: Differential Scanning Calorimetry (DSC) for Isomerization Tracking

Objective: Identify the irreversible cis-trans isomerization threshold.

  • Sample Preparation: Seal 3–5 mg of the lyophilized polymer in an aluminum pan.

  • Thermal History Erasure (Cycle 1): Heat the sample from 25 °C to 120 °C at 10 °C/min, then cool to -50 °C at 10 °C/min. Causality: This cycle erases the thermal history and removes any residual casting-solvent stresses without triggering isomerization.

  • Measurement (Cycle 2): Heat from -50 °C to 250 °C at 10 °C/min.

  • Validation Checkpoint: Look for a sharp, irreversible exothermic peak between 160 °C and 170 °C. Causality: Because the trans state is lower in energy, the transition releases heat. If a third heating cycle is run, this peak must be absent, validating that the isomerization was permanent[2].

Protocol C: Variable-Temperature UV-Vis & Circular Dichroism (VT-CD)

Objective: Correlate macroscopic phase separation with microscopic helicity loss.

  • Solution Prep: Dissolve the polymer in HPLC-grade water or D2​O at 0.5 mg/mL.

  • Transmittance Tracking: Monitor UV-Vis transmittance at 500 nm while heating from 20 °C to 80 °C at 0.2 °C/min[1]. The Tcp​ is recorded at 50% transmittance.

  • Helicity Tracking: Simultaneously monitor the Cotton effect via CD spectroscopy at the polymer's absorption maximum (typically ~350-400 nm).

  • Validation Checkpoint: If the CD signal diminishes before the transmittance drops, the helix unwinds prior to aggregation. If the CD signal persists into the aggregated state, the polymer retains its helical memory within the coacervate.

experimental_workflow N1 1. Polymer Synthesis (Rh-Catalyzed) N2 2. Lyophilization (Moisture Removal) N1->N2 N3 3. TGA Analysis (N2 Purge, 10 °C/min) N2->N3 Mass Loss N4 4. DSC Analysis (Heat-Cool-Heat) N2->N4 Thermal Transitions N5 5. VT-CD / UV-Vis (Conformational Tracking) N2->N5 Solution Dynamics

Figure 2: Self-validating analytical workflow for profiling the thermal stability of PEGylated PPAs.

Sources

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Phenylacetylene-Terminated Triethylene Glycol (PEG3-Phenylacetylene)

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its function, reactivity, and interactions. This is particularly true in materials science and drug development, where structure dictates physical properties and biological activity. Phenylacetylene-terminated triethylene glycol (PEG3-phenylacetylene), with its distinct amphiphilic character, represents a molecule of significant interest. It combines a rigid, aromatic phenylacetylene moiety with a flexible, hydrophilic oligo(ethylene glycol) (OEG) chain, making it a promising candidate for applications as a linker in bioconjugation, a component in functional materials, and a building block for complex molecular architectures.

The Molecule of Interest: PEG3-Phenylacetylene

PEG3-phenylacetylene is an amphiphilic molecule characterized by a hydrophobic phenylacetylene headgroup and a hydrophilic triethylene glycol tail. The inherent flexibility of the OEG chain and its capacity for hydrogen bonding, in stark contrast to the rigidity of the phenylacetylene group, suggests that its crystalline form will exhibit fascinating and complex packing motifs. A thorough understanding of these motifs is paramount for predicting the bulk properties of materials derived from this molecule.

The Crystallization Challenge: From Solution to Single Crystal

The primary bottleneck in any crystallographic study is the successful growth of a high-quality single crystal.[1] For a molecule like PEG3-phenylacetylene, which may exist as an oil or a low-melting solid at ambient temperatures, this endeavor can be particularly challenging. Consequently, the judicious selection of a crystallization method is of critical importance.

Guiding Principles of Crystallization

Crystallization is the meticulous process of forming an ordered solid lattice from a solution, melt, or vapor phase. This process hinges on the creation of a supersaturated solution from which the solute can precipitate in a highly ordered fashion.[2][3] The key to cultivating large, well-defined crystals is to allow this process to unfold slowly, thereby affording molecules ample time to orient themselves into a thermodynamically stable crystal lattice.[2][4]

Recommended Crystallization Protocols for PEG3-Phenylacetylene

Given the anticipated physical state of PEG3-phenylacetylene, a parallel approach employing several methods is advisable.

Protocol 1: Slow Evaporation

  • Solvent Selection : Initiate by assessing the compound's solubility in a spectrum of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, ethanol, water). An ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation : Prepare a nearly saturated solution of PEG3-phenylacetylene in the selected solvent within a pristine vial.

  • Evaporation : Seal the vial with a cap that has a minuscule pinhole, or with parafilm punctured by a fine needle, to facilitate slow solvent evaporation.

  • Incubation : Situate the vial in a vibration-free environment and diligently monitor for crystal growth over a period of several days to weeks.

Protocol 2: Vapor Diffusion This gentle technique is particularly effective for delicate molecules.

  • Setup : Place a small, open vial containing a concentrated solution of PEG3-phenylacetylene inside a larger, sealed jar. The larger jar should contain an "anti-solvent"—a solvent in which the compound is insoluble but which is miscible with the solution's solvent.

  • Diffusion : The anti-solvent vapor will gradually diffuse into the solution vial, thereby reducing the compound's solubility and inducing crystallization.

Protocol 3: Cooling Crystallization

  • Saturated Solution : Prepare a saturated solution of the compound in an appropriate solvent at an elevated temperature.

  • Slow Cooling : Gradually cool the solution. This can be accomplished by placing the container in a Dewar flask filled with warm water, allowing it to cool to room temperature over 24-48 hours.[3]

  • Low-Temperature Crystallization : Should the compound be a liquid at room temperature, in situ crystallization on the diffractometer at cryogenic temperatures may be required.[5]

The following diagram illustrates the decision-making process for selecting an appropriate crystallization method.

G start Start: Purified PEG3-Phenylacetylene is_solid Is the compound a solid at room temperature? start->is_solid try_evaporation Slow Evaporation is_solid->try_evaporation Yes try_diffusion Vapor Diffusion is_solid->try_diffusion Yes try_cooling Slow Cooling is_solid->try_cooling Yes in_situ In Situ Crystallization (Low Temperature) is_solid->in_situ No (Liquid/Oil) success Single Crystal Obtained try_evaporation->success try_diffusion->success try_cooling->success in_situ->success

Caption: Decision workflow for selecting a crystallization method.

Single-Crystal X-ray Diffraction (SCXRD)

Upon obtaining a suitable single crystal, typically 0.1-0.3 mm in each dimension, SCXRD stands as the definitive technique for elucidating its atomic structure.[1]

Theoretical Basis: Bragg's Law

When a beam of X-rays interacts with a crystal, the periodically arranged atoms in the crystal lattice diffract the X-rays in a predictable pattern. Bragg's Law articulates the condition for constructive interference:

nλ = 2d sin(θ)

where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal planes, and θ is the angle of diffraction.[6] By meticulously measuring the angles and intensities of the diffracted beams, one can deduce the arrangement of atoms within the crystal.

Experimental Workflow for SCXRD
  • Crystal Mounting : A suitable crystal is carefully selected under a microscope and affixed to a goniometer head.

  • Data Collection : The crystal is positioned in a diffractometer, where it is cooled (typically to 100 K) to mitigate the thermal motion of the atoms. It is then rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement : The collected data are processed to ascertain the unit cell dimensions and space group. The structure is subsequently "solved" using computational algorithms to determine the atomic positions. This initial model is then "refined" to achieve the optimal fit with the experimental data.

The following diagram delineates the SCXRD workflow.

G start Single Crystal mount Mount Crystal on Goniometer start->mount cool Cool Crystal (e.g., 100 K) mount->cool diffract Expose to X-ray Beam and Rotate cool->diffract collect Collect Diffraction Pattern diffract->collect process Process Data (Unit Cell, Space Group) collect->process solve Solve Structure (Determine Atom Positions) process->solve refine Refine Structure solve->refine final_structure Final Crystal Structure refine->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Expected Crystallographic Data for PEG3-Phenylacetylene

The successful culmination of an SCXRD experiment yields a set of crystallographic data, which would be presented in a standardized tabular format.

ParameterExpected Value/Information for PEG3-Phenylacetylene
Chemical Formula C₁₆H₂₂O₃
Formula Weight 262.34 g/mol
Crystal System Likely Monoclinic or Orthorhombic
Space Group To be determined
a, b, c (Å) To be determined
α, β, γ (°) To be determined
V (ų) To be determined
Z Number of molecules per unit cell
Density (calculated) To be determined
R-factor < 0.05 for a high-quality structure

Powder X-ray Diffraction (PXRD)

While SCXRD provides the detailed atomic arrangement of a single crystal, powder X-ray diffraction (PXRD) is employed to analyze a bulk, polycrystalline sample.[6] This technique is indispensable for quality control, phase identification, and the study of polymorphism.

Applications for PEG3-Phenylacetylene
  • Purity Assessment : PXRD can rapidly verify if the bulk synthesized material corresponds to the structure determined from a single crystal.

  • Polymorphism Screening : Different crystalline forms (polymorphs) of the same molecule will yield distinct PXRD patterns.[6]

  • Stability Studies : PXRD can be utilized to monitor changes in the crystalline form of the material under various conditions, such as temperature and humidity.

Data Interpretation

A PXRD pattern is a graphical representation of diffraction intensity as a function of the diffraction angle (2θ). The positions of the peaks are dictated by the unit cell dimensions, while their intensities are related to the arrangement of atoms within the unit cell. For quantitative analysis, methodologies such as the Reference Intensity Ratio (RIR) can be implemented.[7]

Structural Insights and Data Deposition

A successful crystal structure determination of PEG3-phenylacetylene would offer profound insights into the packing arrangement of the hydrophilic OEG chains and hydrophobic phenylacetylene groups, and how they optimize intermolecular interactions such as hydrogen bonding and π-stacking.

Upon completion of the analysis, it is a standard and highly encouraged practice to deposit the crystallographic data in a public repository to foster scientific advancement. The Cambridge Crystallographic Data Centre (CCDC) serves as the global repository for small molecule organic and metal-organic crystal structures.[8][9]

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control.
  • Kirchner, M. T., et al. (2004). An iterative route to “decorated” ethylene glycol-based linkers. RSC Publishing.
  • Wang, G., et al. (2024, May 3). Phenylacetylene-Terminated Poly(Ethylene Glycol) as Ligands for Colloidal Noble Metal Nanoparticles: a New Tool for “Grafting to” Approach. Nano Letters - ACS Publications.
  • Kirchner, M. T., et al. (2019). Co‐crystals with Acetylene: Small Is not Simple!. ResearchGate.
  • Larios-López, L., et al. (2007, July 7). Synthesis of penta- p-phenylenes with oligo(ethylene glycol) side chains. R Discovery.
  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights.
  • Paolino, M., et al. (2025, March 27). Synthesis and Reactivity of Oligo(ethylene glycol)-Tethered Morita–Baylis–Hillman Dimers in the Formation of Macrocyclic Structures Showing Remarkable Cytotoxicity. PMC.
  • Probert, M. R. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
  • de Meijere, A., et al. (2000, July 3). Synthesis and an X-ray structure of soluble phenylacetylene macrocycles with two opposing bipyridine donor sites. PubMed.
  • Zhang, Y., et al. (2022, April 30). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters.
  • Fawcett, T. G. (n.d.). Best Practices in Formulation Analyses by X-ray Diffraction.
  • US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate). (n.d.). Google Patents.
  • Rao, P., et al. (2025, April 17). The stereo-divergent functionalization of alkynes: a comprehensive review. PMC.
  • Omotoso, O., & Eberl, D. D. (n.d.). Fitting Full X-Ray Diffraction Patterns for Quantitative Analysis: A Method for Readily Quantifying Crystalline and Disordered Phases.
  • Dong, J., et al. (2021, December 7). Fullerene derivatives with oligoethylene–glycol side chains. CORE.
  • Mehmood, M., & Mushtaq, A. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization.
  • Li, H., et al. (2016, April 8). Synthesis of a novel poly(ethylene glycol) grafted triethylamine functionalized dicationic ionic liquid and its application in one-pot synthesis of 2-amino-2-chromene derivatives in water.
  • Banuelos, J. L., & Tuno, M. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. MDPI.
  • Chuang, C., & Chien, L. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.
  • CCDC 2124121: Experimental Crystal Structure Determination. (2022, December 15). Arizona State University.
  • Zhang, Z., et al. (n.d.). Oligo(ethylene glycol) as side chains of conjugated polymers for optoelectronic applications.
  • PubChem. (n.d.). Ethylene Glycol.
  • Ali, A. (2022, September 10). Photo- and thermo-responsive poly (ethylene glycol)-based biomaterials. SciSpace.
  • ChEMBL. (n.d.). Compound: ETHYLENE GLYCOL (CHEMBL457299). EMBL-EBI.

Sources

Methodological & Application

High-Efficiency CuAAC Bioconjugation and Synthetic Protocols Utilizing 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides an authoritative, in-depth guide to performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene (hereafter referred to as PEG3-phenylacetylene ). Designed for researchers and drug development professionals, this document synthesizes mechanistic theory with field-proven experimental protocols. By detailing the causality behind reagent selection, ligand acceleration, and reaction optimization, this guide ensures the execution of self-validating, high-yield click chemistry workflows for both small-molecule synthesis and sensitive bioconjugations.

Rationale and Chemical Properties

The selection of the alkyne is a critical determinant of CuAAC kinetics and product stability. PEG3-phenylacetylene is a highly optimized bifunctional linker that offers distinct advantages over standard aliphatic alkynes:

  • Electronic Activation (Causality of Reactivity): The conjugation of the alkyne moiety with the aromatic phenyl ring significantly increases the acidity of the terminal alkyne proton (pKa ~28.8, compared to >30 for aliphatic alkynes). This electronic environment drastically accelerates the initial deprotonation step required to form the active copper(I) acetylide complex[1].

  • Steric and Solvation Dynamics: The meta-substitution of the PEG3 chain minimizes steric hindrance at the reactive alkyne center while maintaining the electronic benefits of the phenyl ring.

  • Hydrophilicity and Downstream Utility: The triethylene glycol (PEG3) spacer ensures excellent solubility in aqueous buffers, which is mandatory for bioconjugation. The terminal hydroxyl group provides a versatile handle for subsequent derivatization (e.g., esterification, phosphorylation, or conversion into a leaving group for further coupling).

Mechanistic Insights: The Binuclear CuAAC Pathway

To design a self-validating experimental system, one must understand the fundamental catalytic cycle. Recent density functional theory (DFT) studies and isotopic crossover experiments have definitively proven that the CuAAC reaction does not proceed via a single copper atom, but rather requires a binuclear copper intermediate [2],[3].

  • Activation: A single Cu(I) atom π-coordinates to the PEG3-phenylacetylene, lowering its pKa and facilitating deprotonation to form a σ-bound copper(I) acetylide[1].

  • Binuclear Formation: A second Cu(I) atom coordinates to the complex. This dual-metal system is essential for lowering the activation barrier of the subsequent steps[2].

  • Cycloaddition: The azide substrate coordinates to the second Cu(I) center, bringing the reactive functional groups into close proximity. A six-membered metallacycle is formed, which undergoes rapid reductive ring contraction to yield a dicopper triazolide[3].

  • Protonolysis: The complex undergoes protonolysis to release the highly stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst[2].

Visualization: Binuclear CuAAC Catalytic Cycle

CuAAC_Mechanism Cu_Cat Cu(I) Catalyst + Ligand Pi_Complex π-Coordinated Cu(I) Alkyne Cu_Cat->Pi_Complex Alkyne PEG3-Phenylacetylene Alkyne->Pi_Complex Acetylide σ-Bound Cu(I) Acetylide Pi_Complex->Acetylide Deprotonation Binuclear Binuclear Cu(I) Acetylide Complex Acetylide->Binuclear + 2nd Cu(I) Coordination Azide Coordination to 2nd Cu(I) Binuclear->Coordination Azide Azide Substrate (R-N3) Azide->Coordination Metallacycle Six-Membered Metallacycle Coordination->Metallacycle Cycloaddition Triazolide Dicopper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_Cat Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis

Caption: The binuclear catalytic cycle of the CuAAC reaction highlighting the dual copper requirement.

Quantitative Data & Reagent Selection

The choice of Cu(I)-stabilizing ligand is the most critical variable in preventing the degradation of sensitive biological substrates. Ligands like THPTA and BTTAA accelerate the reaction by maintaining Cu(I) in its active state while simultaneously suppressing the generation of reactive oxygen species (ROS)[4].

Table 1: Comparison of Cu(I)-Stabilizing Ligands for PEG3-Phenylacetylene CuAAC
LigandAqueous SolubilityCatalytic AccelerationROS SuppressionIdeal Application Profile
THPTA Extremely HighVery HighExcellentIn vitro bioconjugation (Proteins, ADCs, Oligonucleotides)[5].
BTTAA HighExtremely HighExcellentIn vivo labeling, live-cell surface labeling[6].
TBTA Low (Requires DMSO)ModeratePoorSmall-molecule synthesis in organic/biphasic solvents.
Table 2: Optimized Reaction Parameters for Aqueous Bioconjugation
ParameterRecommended Conc.Mechanistic Rationale (Causality)
CuSO₄ 1.0 – 2.0 mMProvides the Cu(II) precursor. Must be kept low to prevent protein precipitation[6].
THPTA 5.0 – 10.0 mMMaintained at a 1:5 ratio with Cu to ensure complete coordination and prevent non-specific Cu binding[6].
Na-Ascorbate 10.0 – 20.0 mMReduces Cu(II) to Cu(I) in situ. Used in 10x excess over Cu to maintain the reducing environment[6].
Aminoguanidine 5.0 mMScavenges dehydroascorbate byproducts, preventing the covalent cross-linking of lysine residues on proteins[5].

Experimental Methodologies

Protocol A: Small-Molecule Synthesis (Organic/Aqueous Biphasic)

Designed for conjugating PEG3-phenylacetylene to small hydrophobic azides.

  • Preparation: In a 10 mL round-bottom flask, dissolve the target azide (1.0 eq, 0.5 mmol) and PEG3-phenylacetylene (1.05 eq, 0.525 mmol) in 2.0 mL of tert-butanol.

  • Solvent Addition: Add 2.0 mL of deionized water to create a 1:1 v/v biphasic mixture.

  • Catalyst Assembly: Add 5 mol% of CuSO₄·5H₂O (from a 0.1 M aqueous stock solution).

  • Initiation: Add 10 mol% of freshly prepared Sodium Ascorbate (from a 0.5 M aqueous stock solution). The solution will typically turn from pale blue to yellow/orange, indicating the formation of the Cu(I) species.

  • Reaction: Stir vigorously at room temperature for 2 to 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Extract the mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Aqueous Bioconjugation (Protein Labeling)

Designed for labeling an azide-modified protein (e.g., for Antibody-Drug Conjugates) with PEG3-phenylacetylene.

Critical Self-Validation Step: Always pre-complex the copper and ligand before introducing them to the protein. Free Cu(II) will bind non-specifically to the protein backbone, leading to irreversible aggregation upon reduction[5].

  • Reagent Preparation: Prepare fresh aqueous stock solutions: 20 mM CuSO₄, 50 mM THPTA, 100 mM Sodium Ascorbate, and 100 mM Aminoguanidine hydrochloride[5].

  • Pre-Complexation: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA (1:2.5 ratio). Incubate at room temperature for 5 minutes.

  • Assembly: In a 1.5 mL Eppendorf tube, combine the azide-modified protein (e.g., 2 mg/mL in PBS, pH 7.4) and PEG3-phenylacetylene (5 to 10 molar equivalents relative to the azide).

  • Protection: Add Aminoguanidine to a final concentration of 5 mM to protect protein lysines[5].

  • Initiation: Add the pre-complexed CuSO₄/THPTA solution to the protein mixture. Finally, add Sodium Ascorbate to a final concentration of 10 mM.

  • Incubation: Mix by gentle inversion and incubate at room temperature for 1 to 2 hours in the dark.

  • Purification: Remove excess reagents by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25 or a commercial desalting spin column) pre-equilibrated with PBS.

Visualization: Bioconjugation Workflow

Bioconjugation_Workflow Prep 1. Preparation Prepare fresh Na-Ascorbate Pre-complex CuSO4 + THPTA Mix 2. Assembly Combine Protein-N3, PEG3-Alkyne, & Buffer Prep->Mix Initiate 3. Initiation Add Cu/THPTA complex Add Na-Ascorbate Mix->Initiate Incubate 4. Reaction Incubate 1-2h at RT Gentle agitation Initiate->Incubate Purify 5. Purification Size-exclusion chromatography (e.g., Sephadex G-25) Incubate->Purify

Caption: Step-by-step workflow for the CuAAC bioconjugation of PEG3-phenylacetylene to azide-modified proteins.

Troubleshooting & Causality

  • Issue: Protein Precipitation during Reaction.

    • Causality: Free Cu(II) ions binding to the protein prior to reduction, or excessive ROS generation.

    • Solution: Ensure strict adherence to the Cu:THPTA pre-complexation step (minimum 1:5 ratio recommended for highly sensitive proteins)[6]. Verify that the Sodium Ascorbate was prepared freshly, as degraded ascorbate generates oxidative byproducts.

  • Issue: Incomplete Conversion / Low Yield.

    • Causality: Oxidation of the Cu(I) catalyst back to Cu(II) due to excessive oxygen in the buffer.

    • Solution: Degas the PBS buffer prior to use by bubbling with argon or nitrogen. Alternatively, increase the Sodium Ascorbate concentration slightly to maintain the reducing environment.

References

  • [2] A DFT Study on the Binuclear CuAAC Reaction: Mechanism in Light of New Experiments. ACS Publications (Organometallics). Available at:[Link]

  • [5] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (PMC). Available at:[Link]

  • [6] CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). Jena Bioscience. Available at:[Link]

  • [3] A DFT Study on the Binuclear CuAAC Reaction: Mechanism in Light of New Experiments (ResearchGate Profile). ResearchGate. Available at:[Link]

  • [4] Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. National Institutes of Health (PMC). Available at:[Link]

  • [1] Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications (Organometallics). Available at:[Link]

Sources

Sonogashira cross-coupling reaction conditions for PEG3-phenylacetylene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Optimized Sonogashira Cross-Coupling Conditions for PEG3-Phenylacetylene

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Molecules with Precision

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable for constructing complex molecular architectures, including pharmaceuticals, natural products, and advanced materials.[1][3][4]

This guide focuses on a substrate of increasing importance in medicinal chemistry and bioconjugation: PEG3-phenylacetylene . The inclusion of a short polyethylene glycol (PEG) chain imparts hydrophilicity, a critical property for improving the solubility and pharmacokinetic profiles of drug candidates. However, this polarity also presents unique challenges to traditional Sonogashira conditions, demanding careful optimization of catalysts, solvents, and bases to achieve high yields and purity.

As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It provides a detailed mechanistic rationale for each parameter, a robust and validated protocol, and a troubleshooting guide grounded in field experience to empower researchers to successfully couple PEGylated alkynes with high efficiency and reproducibility.

The Engine of the Reaction: A Tale of Two Catalytic Cycles

The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[3][5] Understanding this mechanism is paramount to rational optimization and troubleshooting.

The process begins with the activation of the palladium catalyst. Typically, a stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ to the active 14-electron Pd(0) species, Pd⁰L₂.[3][6]

  • Palladium Cycle (The Main Engine):

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a square planar Pd(II) intermediate. This is often the rate-limiting step, with reactivity following the trend I > Br > OTf >> Cl.[6][7]

    • Transmetalation: A copper(I) acetylide species, formed in the adjacent copper cycle, transfers its acetylide group to the palladium center, displacing the halide. This is the crucial step where the two cycles intersect.[3]

    • Reductive Elimination: The newly formed di-organopalladium complex undergoes cis-trans isomerization followed by reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[3]

  • Copper Cycle (The Spark Plug):

    • π-Alkyne Complex Formation: The copper(I) cocatalyst (typically CuI) coordinates with the terminal alkyne (PEG3-phenylacetylene).[3][5]

    • Deprotonation & Acetylide Formation: The amine base deprotonates the now more acidic terminal proton of the alkyne, forming a key copper(I) acetylide intermediate.[3] This species is now ready to engage in the transmetalation step with the palladium center.

A significant side reaction associated with the copper cycle is the oxidative homocoupling of the alkyne to form a 1,3-diyne (Glaser coupling), particularly in the presence of oxygen.[8][9] This underscores the critical need for maintaining a strictly inert atmosphere.

Visualizing the Mechanism: The Sonogashira Catalytic Cycles

Sonogashira_Mechanism Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_Alkyne L₂Pd(II)(Ar)(C≡CR) PdII_ArX->PdII_Ar_Alkyne Transmetalation PdII_Ar_Alkyne->Pd0 Reductive Elimination Cu_Acetylide Cu(I)-C≡CR Product Ar-C≡CR PdII_Ar_Alkyne->Product CuX Cu(I)X Cu_Alkyne [π-Alkyne-Cu]⁺X⁻ CuX->Cu_Alkyne + H-C≡CR Cu_Alkyne->Cu_Acetylide + Base - [Base-H]⁺X⁻ Cu_Acetylide->PdII_ArX Transfers Acetylide Cu_Acetylide->CuX Regenerates Cu(I) ArX Aryl Halide (Ar-X) Alkyne Alkyne (H-C≡CR)

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Optimizing for a Hydrophilic Substrate: Key Parameters

The presence of the PEG chain in PEG3-phenylacetylene necessitates a departure from standard protocols optimized for purely lipophilic substrates. The primary challenge is ensuring adequate solubility for all components—the polar alkyne, the often nonpolar aryl halide, and the organometallic catalysts—to facilitate an efficient reaction.

ParameterRecommended Choice for PEG3-PhenylacetyleneRationale & Expert Insights
Palladium Precatalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%)PdCl₂(PPh₃)₂ is more air-stable and cost-effective, making it a robust choice for general use.[3][6] Pd(PPh₃)₄ is a true Pd(0) source but is more sensitive to air.
Copper (I) Co-catalyst CuI (1-5 mol%)Copper(I) iodide is the classic and most reliable co-catalyst for accelerating the reaction, allowing for milder conditions (e.g., room temperature).[1] Note: Minimize loading to reduce Glaser homocoupling.[9]
Ligand Triphenylphosphine (PPh₃)Supplied with the precatalyst. For challenging couplings (e.g., with aryl chlorides), more electron-rich and bulky phosphine ligands like P(t-Bu)₃ or XPhos may be required, but are often unnecessary for reactive aryl iodides or bromides.[3][10]
Base Diisopropylamine (DIPA) or Triethylamine (TEA)An amine base is crucial. It acts as the base to deprotonate the alkyne and as a solvent or co-solvent.[1][2] It also neutralizes the H-X acid formed. DIPA is often preferred for its slightly higher boiling point and good solubilizing properties.
Solvent DMF, THF, or a DIPA/THF mixtureThis is the most critical parameter. A polar aprotic solvent like DMF is an excellent choice as it can dissolve the polar PEGylated alkyne, the aryl halide, and the catalytic species.[11] A mixture of THF and the amine base is also highly effective. Avoid purely non-polar solvents like toluene unless a phase-transfer catalyst is used.[11]
Aryl Halide Partner Aryl Iodide > Aryl Bromide > Aryl TriflateThe reactivity order of the halide is critical.[6] For initial optimizations and to ensure high yields, an aryl iodide is strongly recommended. Aryl bromides are also effective but may require slightly higher temperatures or longer reaction times.
Temperature Room Temperature to 60 °CThe high reactivity of aryl iodides often allows the reaction to proceed efficiently at room temperature.[1] For less reactive aryl bromides, gentle heating (40-60 °C) may be necessary to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Non-negotiable. Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling) and can degrade the Pd(0) catalyst.[9] All reagents and solvents must be thoroughly degassed.

Detailed Experimental Protocol: Coupling of PEG3-Phenylacetylene with 4-Iodoanisole

This protocol provides a reliable method for the coupling of a model aryl iodide with PEG3-phenylacetylene.

Materials & Reagents:

  • PEG3-phenylacetylene

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Diisopropylamine (DIPA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon line with a bubbler

  • Syringes and needles

  • TLC plates (for reaction monitoring)

Step-by-Step Procedure
  • Inert Atmosphere Setup:

    • To a dry 25 mL Schlenk flask containing a magnetic stir bar, add 4-iodoanisole (234 mg, 1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (4 mg, 0.02 mmol, 2 mol%).

    • Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish a robust inert atmosphere.

  • Solvent and Reagent Addition:

    • Under a positive pressure of nitrogen, add anhydrous THF (5 mL) and anhydrous DIPA (5 mL) via syringe.

    • Stir the mixture at room temperature for 5 minutes until the solids dissolve, resulting in a yellowish suspension.

    • Via syringe, slowly add a solution of PEG3-phenylacetylene (274 mg, 1.2 mmol, 1.2 equiv) dissolved in a minimal amount of anhydrous THF (1 mL). A slight excess of the alkyne ensures full consumption of the more valuable aryl halide.

  • Reaction Execution & Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC every 30-60 minutes, eluting with a hexane/ethyl acetate mixture. The product spot should be significantly less polar than the PEG3-phenylacetylene starting material. The reaction is typically complete within 2-4 hours.

    • If the reaction stalls, gentle warming to 40 °C can be applied.

  • Workup & Isolation:

    • Once the reaction is complete (as judged by TLC analysis of the consumption of 4-iodoanisole), concentrate the mixture under reduced pressure to remove the solvents.

    • Re-dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove the amine base and copper salts, followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure coupled product. The PEGylated product will be significantly more polar than a non-PEGylated analogue.

Visualizing the Protocol: Experimental Workflow

Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Add Ar-I, PdCl₂(PPh₃)₂, and CuI to Schlenk Flask B Establish Inert Atmosphere (Vacuum/N₂ Cycles) A->B C Add Anhydrous Solvents (THF & DIPA) B->C D Add PEG3-Phenylacetylene Solution via Syringe C->D E Stir at Room Temperature D->E F Monitor by TLC E->F F->E Reaction Incomplete G Reaction Complete: Concentrate in Vacuo F->G Reaction Complete H Aqueous Workup (EtOAc, NH₄Cl, Brine) G->H I Dry (Na₂SO₄) & Filter H->I J Purify by Flash Column Chromatography I->J K Characterize Pure Product J->K

Caption: Step-by-step workflow for the Sonogashira cross-coupling experiment.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Yield 1. Inactive Catalyst (Pd(0) degraded).2. Insufficiently inert atmosphere.3. Impure reagents or wet solvents.1. Use fresh, high-quality catalysts. Ensure solvents and the amine base are anhydrous and properly degassed before use.[9]2. Improve the degassing procedure (e.g., freeze-pump-thaw cycles for solvents) and maintain a positive pressure of inert gas throughout.
Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of copper(I) catalyst.1. Ensure a strictly anaerobic setup.[9]2. Reduce the CuI loading to 1 mol%. In persistent cases, add the alkyne slowly via syringe pump to keep its instantaneous concentration low.[9]
Reaction Stalls 1. Low reactivity of aryl halide (e.g., bromide or chloride).2. Catalyst deactivation.1. Gently heat the reaction to 40-60 °C. For aryl chlorides, a more advanced catalyst system with bulky, electron-rich ligands is required.[10]2. If the reaction stalls after a promising start, a small additional charge of the palladium catalyst may be beneficial.
Difficult Purification 1. Streaking of polar product on silica gel.2. Co-elution with starting alkyne.1. The PEG chain can cause streaking. Pre-treat the crude material with a small amount of silica, concentrate it to a dry powder, and dry-load it onto the column. A small amount of triethylamine (0.5%) can be added to the eluent to improve peak shape.2. Ensure the reaction goes to completion to consume the aryl halide. Use a slight excess of the alkyne, which is often easier to separate from the more nonpolar product.

References

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Sustainable Chemical Insight in Biological Exploration.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). RSC Advances.
  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. (2008). The Journal of Organic Chemistry.
  • Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. (2008). Organic Letters.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Catalysts.
  • Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. (2025). Organic Letters.
  • Troubleshooting guide for Sonogashira coupling failures. (2025). BenchChem.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.). ACS Chemical Biology.
  • Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews.
  • Sonogashira reaction | Solved Practice Problems. (2025). YouTube.
  • Efficient Synthesis and Microwave‐Assisted Sonogashira Reactions of Triflate‐Substituted Porphyrin. (n.d.). Chemistry – A European Journal.
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (2020). Vedantu.

Sources

Application Note: Modular Assembly of PROTACs Utilizing 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene as a Hybrid Rigid-Flexible Linker

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins of interest (POIs)[1]. As PROTAC development matures, it is widely recognized that the linker connecting the POI ligand and the E3 ligase ligand is not a passive spacer. Its structural properties—namely length, composition, rigidity, and exit vectors—directly dictate the thermodynamics of ternary complex formation, cellular permeability, and overall degradation efficacy[2].

The molecule 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene (hereafter referred to as m-PEG3-Ph-Alkyne ) represents a highly versatile, hybrid rigid-flexible linker building block. Incorporating this specific linker into a PROTAC design offers several distinct mechanistic advantages:

  • Geometric Causality (meta-Substitution): The meta-substitution pattern (3-position) of the PEG chain relative to the alkyne establishes a ~120° exit vector. This specific angle uniquely orients the target protein and E3 ligase, often favoring productive protein-protein interactions (PPIs) within the ternary complex while avoiding the linear steric clashes typical of para-substituted analogs.

  • Rigid-Flexible Hybridization: The phenyl ring introduces planarity and rigidity, which reduces the entropic penalty during ternary complex formation and improves metabolic stability[1]. Conversely, the triethylene glycol (PEG3) moiety imparts essential hydrophilicity, counteracting the lipophilicity of the warheads and enhancing aqueous solubility[2].

  • Orthogonal Bifunctionality: The terminal alkyne is primed for highly selective copper-catalyzed azide-alkyne cycloaddition (CuAAC)[3], while the terminal hydroxyl group serves as a versatile handle for oxidation, esterification, or etherification[4].

Logical Workflow for PROTAC Assembly

To maximize synthetic efficiency, we employ a convergent assembly strategy. The E3 ligase ligand is conjugated to the linker first, creating a stable intermediate. The POI ligand is then introduced via a late-stage "click" reaction, allowing for the rapid generation of PROTAC libraries by simply varying the POI azide[5].

Workflow A m-PEG3-Ph-Alkyne (Starting Material) B Hydroxyl Activation (Oxidation to COOH) A->B C Amide Coupling (Attach E3 Ligand) B->C D CuAAC Click Chemistry (Attach POI Azide) C->D E Purification & Validation (LC-MS, WB, DC50) D->E

Logical workflow for PROTAC synthesis using the m-PEG3-Ph-Alkyne linker.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies describe the transformation of m-PEG3-Ph-Alkyne into a fully functional PROTAC. Every step includes in-process validation to ensure high-fidelity synthesis.

Protocol A: Oxidation of the Terminal Hydroxyl to a Carboxylic Acid

Rationale: Converting the primary hydroxyl to a carboxylic acid enables robust, metabolically stable amide coupling with amine-functionalized E3 ligands (e.g., Pomalidomide-NH₂). We utilize TEMPO/BAIB as it selectively oxidizes primary alcohols without cleaving the sensitive PEG ether linkages.

  • Reaction Setup: Dissolve m-PEG3-Ph-Alkyne (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v).

  • Catalysis: Add TEMPO (0.1 eq) and (diacetoxyiodo)benzene (BAIB, 2.2 eq) to the mixture. Stir vigorously at room temperature for 4 hours.

  • In-Process Validation: Monitor the reaction via TLC (staining with KMnO₄). The complete disappearance of the alcohol spot and the appearance of a highly polar baseline spot confirms full conversion.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract the aqueous layer with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient) to yield the PEG3-phenylacetylene-carboxylic acid.

Protocol B: Amide Coupling to the E3 Ligase Ligand

Rationale: HATU is selected as the coupling reagent due to its high efficiency in forming amide bonds with PEG-acids, which can otherwise be sluggish[4].

  • Activation: In a flame-dried flask under an inert nitrogen atmosphere, dissolve the synthesized PEG3-acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15 minutes to generate the active ester[4].

  • Coupling: Add the amine-functionalized E3 ligand (e.g., Pomalidomide-NH₂, 1.0 eq). Stir the mixture at room temperature for 2-4 hours[4].

  • Validation: Analyze an aliquot by LC-MS. Confirm the presence of the mass peak corresponding to the E3-linker-alkyne intermediate.

  • Purification: Purify the intermediate via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) and lyophilize to obtain a stable powder[4].

Protocol C: CuAAC "Click" Reaction with POI Ligand

Rationale: The CuAAC reaction is bioorthogonal, highly regioselective, and forms a 1,4-disubstituted triazole ring that is highly resistant to in vivo oxidative degradation[1].

  • Reaction Setup: Dissolve the purified E3-linker-alkyne intermediate (1.0 eq) and an azide-functionalized POI ligand (1.1 eq) in a 1:1 solvent mixture of tert-butanol and water[4].

  • Catalyst Generation: Add CuSO₄ (0.1 eq) followed immediately by sodium ascorbate (0.2 eq). The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ[4].

  • Incubation: Stir the reaction at room temperature for 4-12 hours.

  • Validation: Monitor continuously by LC-MS until the alkyne intermediate is fully consumed.

  • Final Purification: Isolate the final PROTAC product using preparative RP-HPLC. Verify final purity (>95%) via NMR and HRMS before proceeding to in vitro biological assays.

Quantitative Data: Impact of PEG Linker Length

Linker length is a critical determinant of PROTAC potency. A linker that is too short causes steric hindrance, while one that is too long prevents productive ubiquitination[6]. The 3-unit PEG chain combined with the phenyl ring often hits the "sweet spot" for optimal spatial orientation.

Linker TypeTarget ProteinE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)
PEG2BTKCRBNRamos~15075
PEG3 (Optimal) BTK CRBN Ramos ~45 >95
PEG4BTKCRBNRamos~8085
PEG7BTKCRBNRamos>500<40

Table 1: Comparative degradation efficiency based on PEG linker length. Data demonstrates that precise tuning of the PEG chain is required to achieve maximal degradation (Dₘₐₓ) and lowest half-maximal degradation concentration (DC₅₀)[6].

Mechanism of Action: Ternary Complex Formation

Once the PROTAC is synthesized and introduced to the cellular environment, its primary function is to act as a molecular glue, forcing proximity between the POI and the E3 ligase. The rigid phenyl ring of our linker stabilizes this orientation, while the PEG3 chain allows enough flexibility for the E2 ubiquitin-conjugating enzyme to access the target's lysine residues.

Mechanism PROTAC PROTAC (m-PEG3-Ph-Alkyne) POI Target Protein PROTAC->POI Warhead E3 E3 Ubiquitin Ligase PROTAC->E3 E3 Ligand Ternary Ternary Complex POI->Ternary E3->Ternary Ub Poly- Ubiquitination Ternary->Ub E2 Transfer Proteasome Proteasomal Degradation Ub->Proteasome Recognition

Mechanism of PROTAC-induced targeted protein degradation via the ubiquitin-proteasome system.

References

  • Precise PEG LLC. "Linkers in PROTACs". precisepeg.com.
  • BenchChem. "Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers". benchchem.com.
  • RSC Publishing. "Click chemistry in the development of PROTACs". rsc.org.
  • National Institutes of Health (PMC). "Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles". nih.gov.
  • National Institutes of Health (PMC). "Novel approaches for the rational design of PROTAC linkers". nih.gov.
  • BenchChem.

Sources

Protein bioconjugation methods using 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerated Protein PEGylation via CuAAC using 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Executive Summary & Mechanistic Rationale

In the landscape of modern biotherapeutics, modifying proteins with polyethylene glycol (PEG) or its shorter derivatives (e.g., triethylene glycol, TEG) is a proven strategy to enhance aqueous solubility, extend serum half-life, and shield immunogenic epitopes[1]. However, traditional non-specific PEGylation often results in heterogeneous product mixtures. The advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) enables site-specific bioconjugation, provided the reagents possess the correct balance of reactivity and biocompatibility.

This application note details the use of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene —a bifunctional reagent featuring a highly reactive meta-substituted phenylacetylene moiety and a hydrophilic TEG spacer.

The Causality of Reagent Design:

  • Kinetic Superiority of Phenylacetylene: Standard aliphatic alkynes (e.g., propargyl groups) suffer from sluggish kinetics in dilute aqueous protein solutions. The electron-withdrawing nature of the aromatic phenyl ring lowers the pKa of the terminal alkyne proton. This accelerates deprotonation and the subsequent formation of the critical copper(I)-acetylide intermediate, driving the reaction to completion significantly faster than aliphatic counterparts[2][3].

  • Solvation via the TEG Spacer: While the phenyl ring accelerates the click reaction, it introduces hydrophobicity. The attached 2-[2-(2-hydroxyethoxy)ethoxy]ethoxy chain acts as a localized solvation shield. It prevents reagent aggregation in aqueous buffers and ensures the final protein conjugate maintains optimal hydrophilicity[1].

  • Inert Hydroxyl Terminus: The terminal -OH group prevents off-target cross-linking during the CuAAC reaction, yet remains available for downstream activation (e.g., tosylation) if heterobifunctional cross-linking is required later in the drug development pipeline.

Quantitative Reaction Dynamics

To understand the operational advantages of this reagent, we must compare its kinetic profile against standard aliphatic alkynes and establish the optimal stoichiometric boundaries for protein bioconjugation.

Table 1: Comparative Reactivity Profile in Aqueous CuAAC

Parameter Aliphatic Alkyne (e.g., Propargyl) Phenylacetylene Derivative Mechanistic Driver
Relative Reaction Rate 1x (Baseline) ~5x to 10x Faster Increased acidity of terminal alkyne proton[3].

| Required Cu(I) Loading | 1.0 - 2.0 mM | 0.1 - 0.5 mM | High affinity for π -complexation lowers catalyst dependency[2]. | | Induction Period | Prolonged (up to 30 mins) | Minimal (< 5 mins) | Rapid oxidative homocoupling suppression. | | Protein Aggregation Risk | Moderate (due to long reaction times) | Low | Faster turnover minimizes protein exposure to reactive oxygen species (ROS). |

Table 2: Optimized CuAAC Reagent Stoichiometry for Protein Bioconjugation

Component Final Concentration Molar Eq. (vs Protein) Causality / Purpose
Azide-Protein 1 - 5 mg/mL 1.0 eq Target substrate.
TEG-Phenylacetylene Variable 5.0 - 10.0 eq Slight excess drives pseudo-first-order kinetics; TEG ensures solubility.

| CuSO4​ | 0.1 - 0.5 mM | 5.0 eq | Source of Cu(II), which is reduced in situ to the active Cu(I) catalyst. | | THPTA Ligand | 0.5 - 2.5 mM | 25.0 eq | Water-soluble ligand. Stabilizes Cu(I) and acts as a sacrificial antioxidant to protect protein side chains from ROS. | | Sodium Ascorbate | 5.0 - 10.0 mM | 50.0 - 100.0 eq | Reducing agent. Added in massive excess to continuously regenerate Cu(I) in the presence of dissolved oxygen. |

Bioconjugation Workflows & Pathway Visualization

The bioconjugation process is a two-stage workflow. First, the native protein is functionalized with an azide handle. Second, the TEG-phenylacetylene reagent is "clicked" onto the protein.

Workflow P Native Protein (Lysine Residues) A Azide-Modified Protein P->A NHS-PEG-Azide (pH 8.0) Conj PEGylated Protein (Triazole Linkage) A->Conj CuAAC Reaction R TEG-Phenylacetylene Reagent R->Conj C Cu(I) + THPTA Catalyst Complex C->Conj Catalyzes

Fig 1. Two-step bioconjugation workflow yielding a PEGylated protein via CuAAC.

CuAAC Cu Cu(I)-THPTA Complex Pi π-Alkyne Complex (Accelerated by Phenyl Ring) Cu->Pi + TEG-Phenylacetylene Ac Cu-Acetylide Intermediate Pi->Ac - H+ (Lower pKa) Met Metallacycle (+ Azide-Protein) Ac->Met + Protein-N3 Prod Triazole-Conjugated Protein Met->Prod Ring Closure Prod->Cu Product Release

Fig 2. CuAAC catalytic cycle highlighting the accelerated π-complexation of phenylacetylene.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Proceeding to the next step is contingent upon passing specific analytical checkpoints.

Protocol A: Preparation of Azide-Functionalized Protein

Causality: We utilize NHS-ester chemistry targeting primary amines (Lysine residues) to introduce the azide handle. A short PEG spacer on the NHS-azide prevents steric hindrance during the subsequent click reaction.

  • Buffer Exchange: Exchange the target protein into amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0) using a 10 kDa MWCO spin filter. Adjust protein concentration to 2.0 mg/mL.

  • Reagent Preparation: Dissolve NHS-PEG4-Azide in anhydrous DMSO to a concentration of 100 mM immediately before use to prevent hydrolysis.

  • Conjugation: Add 5.0 molar equivalents of NHS-PEG4-Azide to the protein solution. Vortex gently and incubate at room temperature for 2 hours.

  • Quenching & Purification: Quench the unreacted NHS esters by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM. Purify the azide-protein using a size-exclusion desalting column (e.g., PD-10) equilibrated with PBS (pH 7.4).

  • Validation Checkpoint 1 (Mandatory): Analyze the purified protein via MALDI-TOF MS. Calculate the mass shift to determine the exact Degree of Labeling (DoL). Do not proceed to Protocol B unless a DoL of 1-3 azides per protein is confirmed.

Protocol B: CuAAC Bioconjugation with TEG-Phenylacetylene

Causality: Copper(I) is highly unstable and rapidly oxidizes to Cu(II) or disproportionates. We pre-mix CuSO4​ with the THPTA ligand before adding the reducing agent (ascorbate). This ensures that the moment Cu(II) is reduced to Cu(I), it is immediately coordinated and protected by THPTA, preventing ROS generation that would otherwise degrade the protein.

  • Catalyst Pre-mix: In a microcentrifuge tube, combine 10 µL of 20 mM CuSO4​ (in water) with 20 µL of 50 mM THPTA ligand (in water). Incubate for 5 minutes at room temperature. The solution will turn a faint blue, indicating Cu(II)-THPTA complexation.

  • Reagent Addition: To 1.0 mL of the Azide-Protein solution (from Protocol A, in PBS), add 10 molar equivalents of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene (prepared as a 50 mM stock in DMSO).

  • Initiation: Add 30 µL of the Cu/THPTA pre-mix to the protein solution. Gently vortex.

  • Reduction: Immediately add 50 µL of freshly prepared 100 mM Sodium Ascorbate (in water). The reaction mixture should turn colorless, indicating the successful reduction to Cu(I).

  • Incubation: Incubate the reaction at room temperature for 1 hour in the dark. Note: Due to the kinetic advantage of the phenylacetylene moiety, 1 hour is sufficient; aliphatic alkynes would typically require 4-12 hours.

  • Validation Checkpoint 2 (In-process): At t=30 mins, withdraw a 10 µL aliquot and react it with a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin). If the solution fluoresces under UV light, the Cu(I) catalyst is active and has not been quenched by buffer contaminants.

  • Purification: Remove the copper catalyst and excess alkyne by passing the mixture through a high-capacity EDTA-functionalized desalting column, followed by extensive dialysis against PBS.

  • Validation Checkpoint 3 (Final): Analyze the final conjugate via SDS-PAGE (observing a distinct upward molecular weight shift) and LC-MS to confirm the precise covalent addition of the TEG-phenylacetylene mass.

References

  • Protein PEPylation: A New Paradigm of Protein–Polymer Conjugation Bioconjugate Chemistry (2019) URL:[Link][1]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Chemical Society Reviews (2010) URL:[Link][2]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Molecules (2016) URL:[Link][3]

Sources

Preparation of PEGylated hydrogels with 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of PEGylated Hydrogels via CuAAC Chemistry using 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, formulation strategy, and step-by-step protocols for bioorthogonal hydrogel synthesis.

Executive Summary

The development of highly tunable, biocompatible hydrogels is a cornerstone of modern drug delivery and tissue engineering. This application note details the synthesis of PEGylated hyaluronic acid (HA) hydrogels utilizing 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene (hereafter referred to as m-TEG-PhA ). By leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this specific aromatic alkyne acts as a high-efficiency, mono-functional PEGylation agent. When co-formulated with a dialkyne crosslinker and an azide-functionalized polymer backbone, m-TEG-PhA allows researchers to precisely tune the hydrogel's crosslinking density, swelling ratio, and surface hydrophilicity while providing terminal hydroxyl groups for downstream orthogonal functionalization.

Mechanistic Rationale & Causality (E-E-A-T)

The Kinetic Advantage of Phenylacetylene

The selection of m-TEG-PhA over traditional aliphatic PEG-alkynes is driven by its unique structural kinetics. Aliphatic alkynes often suffer from sluggish reaction rates in aqueous media, requiring higher catalyst loadings that can be cytotoxic. In contrast, the conjugated aromatic ring of phenylacetylene derivatives significantly lowers the activation energy barrier for the [3+2] cycloaddition[1]. The aromatic system stabilizes the intermediate copper(I) acetylide complex, allowing for rapid, high-yielding functionalization regardless of the electronic character of the ring substituents[1].

The Role of the TEG-Hydroxyl Tail

The meta-substituted triethylene glycol (TEG) chain serves a dual purpose:

  • Steric Shielding: It imparts localized hydrophilicity, effectively "PEGylating" the hydrogel network to reduce non-specific protein fouling (stealth effect).

  • Post-Gelation Functionalization: The terminal hydroxyl group (-OH) remains unreactive during the CuAAC process, providing an orthogonal chemical handle for subsequent esterification or carbamate formation (e.g., tethering signaling peptides or fluorophores).

Biocompatible CuAAC via THPTA Coordination

To maintain the integrity of the hyaluronic acid backbone, the CuAAC reaction must be tightly controlled. Free Cu(I) can catalyze the formation of reactive oxygen species (ROS) via Fenton-like pathways, leading to polymer chain scission. By utilizing the water-soluble ligand tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Cu(I) is coordinatively saturated and stabilized[2]. THPTA acts as a sacrificial protectant, preventing undesired oxidation while accelerating the click reaction, making the process highly suitable for biomedical applications[3].

CuAAC_Cycle Cu2 Cu(II) Precursor (Inactive) Cu1 Cu(I)-THPTA Complex (Active Catalyst) Cu2->Cu1 Reduction NaAsc Sodium Ascorbate (Reductant) NaAsc->Cu1 Donates e- Acetylide Cu(I)-Acetylide Intermediate Cu1->Acetylide + m-TEG-PhA Alkyne m-TEG-PhA (Aromatic Alkyne) Alkyne->Acetylide Deprotonation Product PEGylated Hydrogel (1,4-Triazole Linkage) Acetylide->Product + HA-Azide Cycloaddition Azide HA-Azide (Polymer Backbone) Azide->Product [3+2] Click Product->Cu1 Catalyst Release

Figure 1: CuAAC catalytic cycle demonstrating the activation of m-TEG-PhA and subsequent cycloaddition.

Formulation Strategy & Quantitative Data

Because m-TEG-PhA is a mono-alkyne, it acts as a network chain terminator. By varying the molar ratio of the dialkyne crosslinker to m-TEG-PhA, scientists can rationally design the mechanical stiffness and water uptake of the resulting hydrogel. As the concentration of m-TEG-PhA increases, it competitively consumes azide sites, reducing the effective crosslinking density.

Table 1: Effect of m-TEG-PhA Molar Ratio on HA-PEG Hydrogel Properties

Formulation ProfileHA-Azide (mM)PEG-Dialkyne (mM)*m-TEG-PhA (mM)Gelation Time (min)Swelling Ratio (Q)Storage Modulus G' (kPa)
A (Control - Rigid) 10.05.00.04.5 ± 0.315.2 ± 1.18.4 ± 0.4
B (Low PEGylation) 10.04.02.06.0 ± 0.522.4 ± 1.55.1 ± 0.3
C (High PEGylation) 10.03.04.09.5 ± 0.835.8 ± 2.22.3 ± 0.2

*Note: PEG-Dialkyne provides two alkyne equivalents per molecule. Total alkyne equivalents are kept stoichiometric (10 mM) to the azide equivalents.

Step-by-Step Experimental Protocol

The following protocol details the concurrent crosslinking and PEGylation of an azide-functionalized hyaluronic acid (HA-N3) backbone. The HA-N3 used in this protocol is synthesized via standard EDC/NHS coupling of sodium hyaluronate with an azide-PEG-amine linker, yielding a degree of substitution of ~20%[4].

Materials Required
  • Polymer Backbone: HA-Azide (MW ~100 kDa).

  • Crosslinker: PEG-dialkyne (MW ~3000 Da).

  • PEGylation Agent: 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene (m-TEG-PhA).

  • Catalyst System: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), THPTA ligand, Sodium Ascorbate (NaAsc).

  • Buffers: 1X Phosphate-Buffered Saline (PBS, pH 7.4), 50 mM EDTA in PBS.

Workflow: Hydrogel Synthesis

Workflow Step1 Step 1: Formulation Mix HA-Azide & Alkynes Step2 Step 2: Activation Cu(II) + THPTA + NaAsc Step1->Step2 Step3 Step 3: Gelation 37°C Incubation Step2->Step3 Step4 Step 4: Purification 50 mM EDTA Wash Step3->Step4

Figure 2: Step-by-step workflow for the formulation, gelation, and purification of PEGylated hydrogels.

Step 1: Preparation of the Pre-Gel Solution

  • Dissolve HA-Azide in 1X PBS to a final concentration of 2% (w/v). Ensure complete dissolution by rotating overnight at 4°C.

  • In a separate vial, prepare a stock solution of PEG-dialkyne and m-TEG-PhA in PBS.

  • Add the alkyne mixture to the HA-Azide solution according to the desired formulation matrix (e.g., Formulation B from Table 1). Vortex gently to ensure a homogeneous precursor mixture.

Step 2: Catalyst Complexation Crucial Causality Step: Cu(II) must be pre-complexed with THPTA before reduction to prevent the precipitation of Cu(I) and the generation of ROS.

  • Prepare a 100 mM stock of CuSO₄ and a 500 mM stock of THPTA in degassed PBS.

  • Mix CuSO₄ and THPTA at a 1:5 molar ratio. Incubate at room temperature for 5 minutes.

  • Prepare a fresh 1 M stock of Sodium Ascorbate (NaAsc) in degassed PBS.

Step 3: Initiation of Gelation

  • Add the Cu(II)/THPTA complex to the pre-gel solution (final Cu concentration should be 0.5 mM).

  • Initiate the crosslinking by adding NaAsc (final concentration 5.0 mM; a 10-fold excess relative to Cu).

  • Quickly pipette the mixture into the desired molds (e.g., Teflon or PDMS molds).

  • Incubate at 37°C in a humidified chamber. Gelation will occur within 4 to 10 minutes depending on the m-TEG-PhA ratio.

Step 4: Post-Gelation Purification (Copper Removal)

  • Carefully demold the hydrogels.

  • Submerge the hydrogels in a bath of 50 mM EDTA in PBS (pH 7.4) for 24 hours, changing the buffer every 8 hours. The EDTA chelates and removes the residual copper catalyst, which is critical for downstream cell-culture biocompatibility.

  • Perform a final wash in pure 1X PBS for 24 hours to remove residual EDTA and unreacted monomers.

Expert Troubleshooting

  • Incomplete Gelation or Weak Modulus: If the hydrogel fails to form or is overly viscous rather than elastic, the m-TEG-PhA concentration may be too high, acting as a chain terminator and preventing sufficient PEG-dialkyne crosslinking. Recalculate the stoichiometric ratio of total alkynes to azides, ensuring dialkynes constitute at least 50% of the alkyne pool.

  • Polymer Degradation (Loss of Viscosity Pre-Gelation): If the HA backbone degrades, it is likely due to oxygen ingress during the NaAsc reduction step, causing ROS formation. Ensure all buffers used for the catalyst system are thoroughly degassed (sparged with N₂ or Ar) prior to use, and strictly maintain the 1:5 Cu:THPTA ratio[2].

  • Insolubility of m-TEG-PhA: While the TEG chain provides hydrophilicity, the phenylacetylene core is hydrophobic. If precipitation occurs in the pre-gel solution, add up to 5% (v/v) DMSO to the PBS buffer to aid solvation prior to catalyst addition.

References

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: ACS Publications (Organometallics) URL:[Link]

  • Chemical Synthesis of Biomimetic Hydrogels for Tissue Engineering Source: NIH PubMed Central (PMC) URL:[Link]

  • Soluble Antigen Arrays Displaying Mimotopes Direct the Response of Diabetogenic T cells Source: NIH PubMed Central (PMC) URL:[Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications Source: ACS Publications (Biomacromolecules) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Prevention of Glaser Homocoupling in 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development encountering challenges with Glaser homocoupling during reactions involving 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to mitigate the formation of this undesired symmetrical 1,3-diyne byproduct.

Introduction to the Challenge: Unwanted Glaser Homocoupling

The Glaser coupling, a foundational reaction in organic synthesis, is the copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[1][2] While valuable for specific synthetic goals, it often presents as a significant side reaction in cross-coupling methodologies like the Sonogashira or Hay couplings, where the objective is the formation of an asymmetrical product.[3][4]

The terminal alkyne of interest, 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene, possesses a reactive terminal proton that is susceptible to this undesired dimerization, leading to reduced yields of the target molecule and complicating purification processes.[5] This guide is structured to provide a comprehensive understanding of the underlying causes of Glaser homocoupling and to offer practical, field-proven strategies for its prevention.

Troubleshooting Guide: Minimizing Dimer Formation

This section addresses common issues and provides solutions to steer your reaction away from the homocoupling pathway.

Issue 1: My primary isolated product is the homocoupled diyne. What are the most probable causes?

Answer: The formation of the Glaser homocoupling product is principally driven by the presence of oxygen and a copper(I) catalyst.[4][6] The copper acetylide intermediate, essential for the desired cross-coupling, can undergo oxidative dimerization in the presence of an oxidant, which is typically atmospheric oxygen.[1]

Key Factors Promoting Homocoupling:

  • Presence of Oxygen: Oxygen acts as the oxidant in the catalytic cycle, facilitating the coupling of two copper acetylide species.[2][4]

  • Copper(I) Co-catalyst: While often essential for activating the alkyne in reactions like the Sonogashira coupling, the copper(I) salt is a primary catalyst for the Glaser reaction.[7]

  • High Concentration of Terminal Alkyne: A higher concentration of your starting alkyne can increase the statistical probability of the homocoupling reaction occurring.[5]

  • Elevated Temperatures: Higher reaction temperatures can sometimes accelerate the rate of the undesired homocoupling reaction.[4]

Issue 2: I'm performing a Sonogashira reaction, but the Glaser byproduct is still dominant. How can I favor the cross-coupling?

Answer: To favor the Sonogashira cross-coupling over the Glaser homocoupling, a multi-faceted approach focusing on rigorous exclusion of oxygen and, if possible, the elimination of the copper co-catalyst is recommended.

Strategies to Promote Sonogashira Cross-Coupling:

  • Implement Strict Anaerobic Conditions: The most critical step is the thorough removal of oxygen. This involves using standard Schlenk line or glovebox techniques. Ensure all solvents and liquid reagents are rigorously degassed prior to use by methods such as freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen.[4][6]

  • Employ Copper-Free Sonogashira Protocols: A variety of highly effective copper-free Sonogashira protocols have been developed precisely to avoid the Glaser homocoupling side reaction.[4][6] These methods typically rely on palladium catalysts with specific phosphine ligands that are efficient enough to not require a copper co-catalyst.

  • Slow Addition of the Alkyne: Utilizing a syringe pump to add the 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene to the reaction mixture at a slow, controlled rate can maintain a low instantaneous concentration of the alkyne.[4][5] This disfavors the bimolecular homocoupling reaction and favors the reaction with the aryl/vinyl halide.

  • Optimize Reaction Parameters: The choice of palladium source, ligand, base, and solvent can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling. For instance, bulky, electron-rich phosphine ligands can sometimes enhance the rate of the cross-coupling reaction.[5]

Issue 3: Can I use a protecting group for the terminal alkyne to prevent homocoupling?

Answer: Yes, protecting the terminal alkyne is a highly effective and widely used strategy to completely prevent Glaser homocoupling.[5][7] The acidic proton of the alkyne is replaced with a protecting group, which is then removed in a subsequent step after the desired coupling reaction has been performed.

Commonly Used Protecting Groups:

  • Trialkylsilyl Groups: Trimethylsilyl (TMS) and triisopropylsilyl (TIPS) are the most common and robust protecting groups for terminal alkynes.[8][9] They are easily installed and can be removed under mild conditions that are compatible with the polyether chain and aromatic ring of your molecule.

  • Diphenylphosphoryl (Ph₂P(O)) Group: This is a polar protecting group that can facilitate easier purification of the protected alkyne and subsequent coupling products.[10]

Protecting GroupKey FeaturesDeprotection Conditions
Trimethylsilyl (TMS) Less sterically hindered, easily removed.Mild basic conditions (e.g., K₂CO₃ in methanol) or fluoride sources (e.g., TBAF).[9]
Triisopropylsilyl (TIPS) More sterically hindered, offers greater stability to a wider range of reaction conditions.Typically requires a fluoride source like tetrabutylammonium fluoride (TBAF) for removal.[8]
Diphenylphosphoryl (Ph₂P(O)) High polarity, can simplify purification.Removed under basic conditions.[10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Glaser coupling?

A1: The Glaser coupling involves the deprotonation of a terminal alkyne to form a copper(I) acetylide. Two of these copper acetylide species then undergo an oxidative dimerization to form the 1,3-diyne, with the copper being reoxidized by an external oxidant (like O₂) to continue the catalytic cycle.[1][2]

Q2: Are there any specific ligands that can help suppress Glaser homocoupling?

A2: Yes, the choice of ligand can have a significant impact. In some systems, higher denticity ligands can reduce the rate of Glaser coupling by coordinatively saturating the Cu(I) catalyst, which hinders its ability to coordinate with the alkyne in the manner required for homocoupling.[11] For instance, tetradentate ligands have been shown to be less active in promoting Glaser coupling compared to bidentate or tridentate ligands.[11][12] Additionally, specific bipyridine-diol ligands have been developed to sequester off-cycle Cu(II) species, which can also play a role in the oxidative coupling pathway, thereby reducing unwanted side reactions.[13]

Q3: Besides oxygen, are there other oxidants I should be concerned about?

A3: While atmospheric oxygen is the most common culprit, other oxidizing agents present in your reaction mixture can also promote Glaser coupling. It is crucial to use high-purity, and in some cases, freshly purified reagents to avoid introducing adventitious oxidants.

Q4: Can the solvent choice influence the extent of homocoupling?

A4: Yes, the solvent can influence the solubility of the copper-acetylide complexes and the overall reaction kinetics. While there isn't a universally "best" solvent for preventing Glaser coupling, it is a parameter that can be screened during reaction optimization. In some cases, more coordinating solvents may modulate the reactivity of the copper catalyst.[1]

Q5: I'm seeing a bimodal distribution in my polymer characterization after using an alkyne-functionalized initiator. Could this be due to Glaser coupling?

A5: This is a very likely possibility. In the context of Atom Transfer Radical Polymerization (ATRP) using alkyne-functional initiators, Glaser coupling of the polymer chains can occur post-polymerization upon exposure to air during workup, leading to a doubling of the molecular weight for a portion of the material.[11][12] This can be mitigated by maintaining low temperatures during workup or by adding a reducing agent after the polymerization is complete.[11][12]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

This protocol is designed to circumvent the Glaser homocoupling by eliminating the copper co-catalyst.

Materials:

  • 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

  • Aryl or vinyl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Phosphine ligand (if using a pre-catalyst like PdCl₂(PPh₃)₂)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF, toluene)

  • Schlenk flask and standard anaerobic setup

Procedure:

  • To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., triethylamine, 2-3 equivalents).

  • Add the anhydrous, degassed solvent (5-10 mL) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • In a separate, dry flask, dissolve 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene (1.1-1.2 mmol) in a small amount of the degassed solvent.

  • Using a syringe pump, add the alkyne solution to the reaction mixture over a period of 1-2 hours.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: TMS Protection of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

This protocol describes the protection of the terminal alkyne to prevent its participation in homocoupling reactions.

Materials:

  • 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

  • Anhydrous THF

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorotrimethylsilane (TMSCl)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene (1.0 equivalent) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A color change may be observed.

  • Stir the solution at -78 °C for 30-60 minutes.

  • Add TMSCl (1.1 equivalents) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude TMS-protected alkyne can often be used in the next step without further purification. If necessary, purify by column chromatography.

Visualization of Reaction Pathways

Glaser_Prevention cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Reaction Products Start 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene Cu_O2 Cu(I) Catalyst + Oxygen Start->Cu_O2 Leads to Pd_NoCu Pd Catalyst (Copper-Free) Start->Pd_NoCu Favors Protect Protection Step (e.g., TMSCl) Start->Protect Prevents Homocoupling Dimer Undesired Homocoupling (Glaser Product) Cu_O2->Dimer Favors Cross_Coupling Desired Cross-Coupling Product Pd_NoCu->Cross_Coupling Yields Protected_Alkyne Protected Alkyne Protect->Protected_Alkyne Protected_Alkyne->Cross_Coupling Use in Subsequent Reaction

Caption: Strategies to prevent Glaser homocoupling.

References

  • Recent Progress of Protecting Groups for Terminal Alkynes. (2020). Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Glaser coupling. Grokipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Mendoza, C., Anderson, L., & Tresca, B. W. (2024). Greener Conditions for Asymmetric Coupling of Terminal Alkynes. ChemRxiv. Retrieved from [Link]

  • Abreha, M. H., Gregory, A., & Koberstein, J. T. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 50(5), 1889–1899. Retrieved from [Link]

  • Development of Solid-Supported Glaser–Hay Couplings. (2014). ACS Combinatorial Science. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Bioconjugate Chemistry, 25(4), 771–776. Retrieved from [Link]

  • Abreha, M. H., Gregory, A., & Koberstein, J. T. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Retrieved from [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in PEG3-phenylacetylene Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for troubleshooting low yields in the Sonogashira coupling of PEG3-phenylacetylene. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful C-C bond-forming reaction for their specific applications. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions to common challenges encountered when working with PEGylated substrates.

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] It typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base.[3] While incredibly versatile, the reaction's success is contingent on a delicate interplay of various factors. The introduction of a PEGylated substrate like PEG3-phenylacetylene can introduce unique challenges that require careful consideration and optimization.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with PEG3-phenylacetylene is showing very low or no conversion. What are the most critical initial checks?

A1: When facing a complete reaction failure, a systematic evaluation of your core components and conditions is the first line of defense.

  • Catalyst Integrity: The activity of both the palladium catalyst and the copper(I) cocatalyst is paramount. Palladium(0) complexes, such as Pd(PPh₃)₄, can be sensitive to air and moisture, while Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable.[4] Copper(I) iodide (CuI) can also degrade over time. Recommendation: Always use fresh, high-purity catalysts or those that have been stored meticulously under an inert atmosphere.[4]

  • Inert Atmosphere: Oxygen is a significant inhibitor of the Sonogashira reaction. It can lead to the oxidative homocoupling of the alkyne, a side reaction known as Glaser coupling, and can also cause the decomposition of the palladium catalyst, often observed as the formation of a black precipitate ("palladium black").[1][4][5] Recommendation: Ensure all solvents and the amine base are rigorously degassed. The reaction should be set up and maintained under a strictly inert atmosphere, such as high-purity argon or nitrogen.[4][5]

  • Reagent Purity: Impurities present in your PEG3-phenylacetylene, the aryl halide, or the solvent can act as catalyst poisons.[4][5] The PEGylated starting material itself can sometimes be a source of impurities from its synthesis. Recommendation: Confirm the purity of all starting materials. If necessary, purify the aryl halide and the PEG3-phenylacetylene prior to the coupling reaction.

Q2: I'm observing a significant amount of a homocoupled dimer of my PEG3-phenylacetylene. How can I minimize this Glaser coupling side reaction?

A2: The formation of alkyne dimers is a classic sign of Glaser-Hay homocoupling, a common issue in copper-catalyzed Sonogashira reactions.[1][6] This side reaction is promoted by the presence of oxygen and can be exacerbated by higher concentrations of the copper catalyst.[5][6]

  • Strictly Anaerobic Conditions: As mentioned above, the exclusion of oxygen is critical to suppress this oxidative side reaction.[4]

  • Reduce Copper Loading: While the copper cocatalyst is crucial for activating the alkyne, excessive amounts can accelerate homocoupling.[5][7] Recommendation: Titrate the amount of CuI to the minimum effective concentration. In some cases, as little as 0.5 mol% can be sufficient.

  • Consider a Copper-Free Protocol: To completely eliminate the possibility of Glaser coupling, a copper-free Sonogashira protocol can be employed.[1][7] These reactions may necessitate different ligands, bases, or higher reaction temperatures to proceed efficiently.[4] The use of specific palladium-N-heterocyclic carbene (NHC) complexes has shown promise in copper-free systems.[2]

Q3: The reaction starts but then seems to stall, and I see a black precipitate forming. What's happening and how can I prevent it?

A3: The formation of a black precipitate, commonly known as "palladium black," is indicative of the decomposition of your palladium catalyst.[4] This is a common cause of reaction stalling and low yields.

  • Causes of Catalyst Decomposition:

    • Impurities: As previously noted, impurities in your reagents or solvent can poison and decompose the catalyst.[4]

    • Inappropriate Solvent: Certain solvents can promote the agglomeration of palladium into an inactive state.[4]

    • Elevated Temperatures: While some Sonogashira couplings require heating, excessively high temperatures can accelerate catalyst decomposition.

  • Preventative Measures:

    • Use High-Purity Reagents and Solvents: This is the most critical step in preventing catalyst deactivation.[4]

    • Ligand Selection: For challenging substrates, consider using more electron-rich and bulky phosphine ligands, such as P(t-Bu)₃ or dppf. These can improve the rate of the oxidative addition step and stabilize the palladium catalyst.[4]

    • Temperature Optimization: If heating is necessary, carefully optimize the temperature to find a balance between reaction rate and catalyst stability.

Q4: My PEGylated product seems to be causing workup and purification issues. What are some strategies for effectively isolating the desired compound?

A4: The presence of the PEG chain can significantly alter the solubility and chromatographic behavior of your product, often making purification challenging.

  • Solubility Challenges: PEGylated compounds can exhibit unusual solubility profiles, sometimes being soluble in both aqueous and organic phases, which complicates extractions.

  • Chromatographic Behavior: The PEG chain can lead to peak broadening and tailing in normal and reversed-phase chromatography.

  • Purification Strategies:

    • Size Exclusion Chromatography (SEC): This technique is highly effective for separating molecules based on their hydrodynamic radius. Since PEGylation increases the size of the molecule, SEC is often an excellent first step to separate the PEGylated product from smaller unreacted starting materials and byproducts.[][9]

    • Ion Exchange Chromatography (IEX): The PEG chain can shield the charges on the surface of a molecule. This property can be exploited in IEX to separate positional isomers or species with different degrees of PEGylation.[][10]

    • Reversed-Phase HPLC (RP-HPLC): While challenging, RP-HPLC can provide high-resolution separation. Method development, including adjusting the gradient slope and experimenting with different mobile phase additives, is often necessary.[11]

    • Membrane-Based Purification: For larger-scale purifications, microfiltration membrane-based methods can be employed. These techniques take advantage of the phase transition properties of PEG in the presence of certain salts.[12]

In-Depth Troubleshooting Guide

Problem: Low Yields with an Aryl Bromide or Chloride

The reactivity of the aryl halide is a critical factor in the success of the Sonogashira coupling. The general reactivity trend is I > OTf > Br > Cl.[4] If you are working with a less reactive aryl bromide or chloride, specific optimizations are required.

Causality and Solutions
  • Slow Oxidative Addition: The oxidative addition of the aryl halide to the palladium(0) center is often the rate-limiting step, especially for less reactive halides.

    • Solution 1: Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the oxidative addition to occur.[4] Monitor for catalyst decomposition.

    • Solution 2: Use More Electron-Rich and Bulky Ligands: Ligands like P(t-Bu)₃ or bulky N-heterocyclic carbenes (NHCs) can increase the electron density on the palladium center, which in turn accelerates the rate of oxidative addition.[4][13]

  • Catalyst Inhibition by Copper (for Aryl Chlorides): In some cases, particularly with aryl chlorides, the copper cocatalyst has been observed to inhibit the reaction.[6]

    • Solution: Employ a Copper-Free Protocol: For aryl chlorides, a copper-free Sonogashira coupling is often the most effective approach.[6]

Problem: Inconsistent Results Between Batches

Inconsistency in reaction outcomes can be frustrating and points to subtle variations in reagents or reaction setup.

Causality and Solutions
  • Variable Reagent Quality: The purity of your PEG3-phenylacetylene, aryl halide, and particularly the amine base can vary between batches.

    • Solution: Standardize Reagent Purity: Whenever possible, use reagents from the same lot number for a series of experiments. If this is not feasible, re-purify critical reagents before use. Ensure your amine base is dry and of high purity.[4]

  • Inconsistent Inert Atmosphere: Minor leaks in your reaction setup can introduce enough oxygen to significantly impact the reaction.

    • Solution: Rigorous Degassing and Inert Atmosphere Maintenance: Standardize your degassing procedure (e.g., three cycles of vacuum/backfill with argon). Ensure all glassware joints are well-sealed.

Experimental Protocols

General Protocol for a Copper-Palladium Catalyzed Sonogashira Coupling of PEG3-phenylacetylene

This protocol provides a starting point for your optimization efforts.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

    • Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[5]

  • Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe.

    • Add the amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.), which has also been degassed.

    • Add the PEG3-phenylacetylene (1.2 equiv.) dropwise via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. If no reaction is observed after a few hours, gradually increase the temperature (e.g., to 40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine base and its salt.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using an appropriate chromatographic technique (e.g., SEC or RP-HPLC).

Data Presentation

Table 1: Common Palladium Catalysts and Ligands for Sonogashira Coupling
Catalyst/PrecatalystCommon Ligand(s)Typical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine1-5A common Pd(0) source, but can be air-sensitive.[14]
PdCl₂(PPh₃)₂Triphenylphosphine1-5A more stable Pd(II) precatalyst.[14]
Pd₂(dba)₃Various phosphines (e.g., P(t-Bu)₃)0.5-2A versatile Pd(0) source, often used with bulky, electron-rich ligands for less reactive halides.[13]
Pd(OAc)₂Various phosphines or NHCs1-5A stable Pd(II) precatalyst.
Table 2: Common Bases and Solvents
BaseSolventTypical ConditionsNotes
Triethylamine (NEt₃)THF, DMF, TolueneRoom Temp to 80 °CA widely used and effective base.[15]
Diisopropylamine (i-Pr₂NH)THF, DMFRoom Temp to 80 °CCan be more effective than NEt₃ in some cases due to its greater basicity.[15]
Piperidine/PyrrolidineCan be used as both base and solventRoom Temp to RefluxHighly effective, particularly in copper-free systems.[15]
K₂CO₃, Cs₂CO₃DMF, Dioxane80-120 °CInorganic bases are useful in copper-free protocols and for substrates with amine-sensitive functional groups.[15]

Visualizations

The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Alkyne Cu(I)X Cu(I)X Alkyne\nDeprotonation Alkyne Deprotonation Cu(I)X->Alkyne\nDeprotonation R-C≡C-H, Base Cu(I)-Alkyne Cu(I)-Alkyne Alkyne\nDeprotonation->Cu(I)-Alkyne Cu(I)-Alkyne->Transmetalation

Caption: The interconnected catalytic cycles of the copper-co-catalyzed Sonogashira coupling.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Purity & Catalyst Activity Start->Check_Reagents Check_Conditions Verify Inert Atmosphere & Degassing Check_Reagents->Check_Conditions Homocoupling Significant Homocoupling? Check_Conditions->Homocoupling Pd_Black Palladium Black Observed? Homocoupling->Pd_Black No Optimize_Cu Reduce CuI Loading or Go Copper-Free Homocoupling->Optimize_Cu Yes Low_Reactivity_Halide Using Aryl Bromide/Chloride? Pd_Black->Low_Reactivity_Halide No Optimize_Temp_Ligand Optimize Temperature & Ligand Pd_Black->Optimize_Temp_Ligand Yes Low_Reactivity_Halide->Optimize_Temp_Ligand Yes (for Br) Copper_Free_Protocol Switch to Copper-Free Protocol Low_Reactivity_Halide->Copper_Free_Protocol Yes (for Cl) Purification_Issues Purification Challenges? Low_Reactivity_Halide->Purification_Issues No Success Improved Yield Optimize_Cu->Success Optimize_Temp_Ligand->Success Copper_Free_Protocol->Success Optimize_Chromatography Optimize Chromatography (SEC, IEX, RP-HPLC) Purification_Issues->Optimize_Chromatography Optimize_Chromatography->Success

Caption: A decision-making workflow for troubleshooting low yields in Sonogashira couplings.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
  • Shaikh, A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893.
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
  • BenchChem. (2025). The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide.
  • Li, J.-H., Liang, Y., & Xie, Y.-X. (2005). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 70(25), 10405–10407.
  • Kumar, V., et al. (2023).
  • ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺.
  • BenchChem. (2025). troubleshooting low yields in Sonogashira reactions of 5-Bromo-2-iodobenzoic acid.
  • Google Patents. (n.d.). US8889837B2 - Purification of pegylated polypeptides.
  • BenchChem. (2025). HPLC purification methods for PEGylated molecules.
  • ArODES - HES-SO. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Creative PEGWorks. (2025, October 8). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.

Sources

Optimizing copper catalyst concentration for 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene click reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing copper-catalyzed click reactions. This guide is designed for researchers, scientists, and drug development professionals working with 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene and similar PEGylated alkynes. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you achieve clean, efficient, and reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when setting up these reactions.

Q1: My click reaction is not working or is very slow. What is the most common cause?

The most frequent issue is the deactivation of the copper catalyst. The active catalyst for the CuAAC reaction is Cu(I). If you are starting with a Cu(II) salt, such as copper(II) sulfate (CuSO₄), it must be reduced to Cu(I) in situ, typically by an agent like sodium ascorbate. More importantly, any dissolved oxygen in your reaction mixture will rapidly oxidize the active Cu(I) back to the inactive Cu(II) state, effectively halting the catalytic cycle.

Q2: How much copper catalyst should I use? I've seen different concentrations reported.

The term "click chemistry" implies a highly efficient reaction that should not require high catalyst loading. For most applications, a starting concentration of 1-5 mol% of a copper source is sufficient. However, the optimal concentration depends on the purity of your reagents and the specific azide coupling partner. For sensitive substrates or when side reactions are a concern, it is often possible to lower the catalyst concentration to as little as 0.1 mol% or even into the ppm range, especially when using a protective ligand.

Q3: What is the purpose of a ligand like TBTA or THPTA? Is it always necessary?

While not strictly necessary for all CuAAC reactions, ligands like Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) are highly recommended. Their primary role is to stabilize and protect the active Cu(I) catalytic species from oxidation and disproportionation. This protection leads to a more robust and reproducible reaction, often allowing for lower overall copper concentrations. For a water-soluble alkyne like 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene, the water-soluble ligand THPTA is an excellent choice.

Q4: I see a blue or green color in my reaction. What does this mean?

A blue or green tint in the reaction mixture is indicative of the presence of Cu(II) ions. If you started with a Cu(II) source and a reducing agent, this color should fade as the Cu(II) is converted to Cu(I). If the color persists or reappears, it signifies that the active Cu(I) is being oxidized, likely by atmospheric oxygen, which will stall your reaction.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental problems.

Issue 1: Low or No Product Yield

A low yield is the most common problem and can stem from several sources. Follow this diagnostic workflow to identify the root cause.

Troubleshooting Workflow for Low Yield

Below is a decision tree to guide your troubleshooting process.

LowYieldTroubleshooting start Low or No Product Yield Observed check_reagents 1. Verify Reagent Quality & Purity (Alkyne, Azide, Solvents) start->check_reagents check_catalyst 2. Assess Catalyst System Integrity start->check_catalyst check_conditions 3. Evaluate Reaction Conditions start->check_conditions reagent_issue Potential Cause: Degraded Reagents or Incorrect Stoichiometry check_reagents->reagent_issue Are reagents old or of unknown purity? catalyst_issue Potential Cause: Inactive Cu(I) or Insufficient Reducing Agent check_catalyst->catalyst_issue Are catalyst components fresh? oxygen_issue Potential Cause: Oxygen Contamination check_conditions->oxygen_issue Is the reaction turning blue/green? solution_degas Solution: Degas solvents thoroughly (sparge with N2/Ar). Run reaction under inert atmosphere. oxygen_issue->solution_degas solution_catalyst Solution: Use fresh sodium ascorbate. Ensure Cu(II) is fully reduced (color change). Consider using a Cu(I) source directly (e.g., CuI). catalyst_issue->solution_catalyst solution_reagents Solution: Verify azide purity (e.g., by NMR). Check stoichiometry (use slight excess of one reagent). Use anhydrous, high-purity solvents. reagent_issue->solution_reagents

Caption: Troubleshooting Decision Tree for Low Yield CuAAC Reactions.

Potential Cause A: Catalyst Oxidation

  • Diagnosis: The reaction mixture is blue/green, or it started correctly (colorless/yellow) but developed a blue/green tint over time. This is a clear sign that Cu(I) is being oxidized to Cu(II).

  • Solution: The most critical step to prevent this is rigorous deoxygenation. Before adding your catalyst components, sparge your solvent and reaction mixture with an inert gas (argon or nitrogen) for at least 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

Potential Cause B: Insufficient Reducing Agent

  • Diagnosis: When using a Cu(II) precursor like CuSO₄, the reaction relies on a reducing agent, typically sodium ascorbate, to generate the active Cu(I). If the ascorbate has degraded due to age or improper storage, it will not be effective.

  • Solution: Use a freshly prepared solution of sodium ascorbate. It is recommended to use a 2- to 5-fold molar excess of sodium ascorbate relative to the copper sulfate to ensure complete reduction and to scavenge any residual oxygen.

Potential Cause C: Impure or Degraded Reagents

  • Diagnosis: If the catalyst system and conditions are optimal, the issue may lie with your starting materials. Organic azides, especially low molecular weight ones, can be unstable. The PEGylated alkyne may contain impurities from its synthesis.

  • Solution: Verify the purity of your azide and alkyne using an appropriate analytical method (e.g., NMR, LC-MS). Ensure the stoichiometry is correct; a slight excess (1.05-1.1 equivalents) of one of the coupling partners can sometimes drive the reaction to completion.

Issue 2: Presence of Side Products

The primary side reaction of concern in CuAAC is the oxidative homocoupling of the terminal alkyne, often called Glaser coupling.

  • Diagnosis: You observe a new spot by TLC or a new peak by LC-MS that corresponds to the dimer of your 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene. This is especially prevalent at higher copper concentrations and in the presence of oxygen.

  • Solution:

    • Lower Copper Concentration: This is the most effective solution. High local concentrations of copper can promote the homocoupling pathway. Try reducing the catalyst loading to the 0.1-0.5 mol% range.

    • Use a Ligand: A stabilizing ligand like THPTA sequesters the copper ion, preventing it from participating as readily in the alkyne-alkyne coupling reaction while still allowing it to catalyze the desired azide-alkyne cycloaddition.

    • Improve Deoxygenation: Since this is an oxidative process, ensuring the reaction is strictly anaerobic will significantly suppress this side product.

Protocols and Data

Table 1: Recommended Starting Concentrations for CuAAC Reaction Components
ComponentRecommended Molar Ratio (vs. Limiting Reagent)Recommended Concentration (for a 1M Reaction)Purpose
Alkyne/Azide1.0 - 1.1 equivalents1 MReactants
Copper Source (e.g., CuSO₄)0.01 - 0.05 (1 - 5 mol%)10 - 50 mMCatalyst Precursor
Reducing Agent (Sodium Ascorbate)0.05 - 0.25 (5 - 25 mol%)50 - 250 mMReduces Cu(II) to Cu(I)
Ligand (e.g., THPTA)0.01 - 0.05 (1 - 5 mol%)10 - 50 mMProtects Cu(I) Catalyst
Experimental Protocol: General Procedure for Click Reaction

This protocol provides a robust starting point for the click reaction using 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene.

Experimental Workflow Diagram

ProtocolWorkflow prep 1. Reagent Preparation - Prepare stock solutions - Weigh solid reagents setup 2. Reaction Vessel Setup - Add Alkyne, Azide, and Solvent - Seal vessel prep->setup degas 3. Deoxygenation - Sparge mixture with N2 or Ar for 15-30 min setup->degas add_cat 4. Catalyst Addition - Add Ligand (optional) - Add CuSO4 solution - Add Sodium Ascorbate solution degas->add_cat react 5. Reaction - Stir at room temperature - Monitor by TLC or LC-MS add_cat->react workup 6. Workup & Purification - Quench reaction - Extract product - Purify (e.g., column chromatography) react->workup

Caption: Step-by-step experimental workflow for a typical CuAAC reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh before each use.

    • If using a ligand, prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add your limiting reagent (e.g., the azide, 1.0 eq).

    • Add 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene (1.05 eq).

    • Add your chosen solvent (e.g., a 1:1 mixture of t-butanol and water).

  • Deoxygenation:

    • Seal the vial with a rubber septum.

    • Insert a needle connected to an inert gas line (N₂ or Ar) into the solvent, and a second needle to act as an outlet.

    • Bubble the inert gas through the solution for 15-30 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition:

    • While maintaining a positive inert gas atmosphere, add the reagents via syringe in the following order:

      • THPTA solution (if used, to a final concentration of 2 mol%).

      • CuSO₄ solution (to a final concentration of 2 mol%).

      • Sodium Ascorbate solution (to a final concentration of 10 mol%). The solution should become colorless or pale yellow.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the limiting reagent is consumed.

  • Workup and Purification:

    • Once the reaction is complete, it can be quenched by opening it to the air.

    • Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product as necessary, typically by silica gel column chromatography.

References

  • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The growing applications of click chemistry Source: Chemical Society Reviews URL: [Link]

  • Title: Click Chemistry: A High-Yield, Reliable, and Versatile Tool for Drug Discovery Source: American Chemical Society URL: [Link]

  • Title: Tris(triazolyl)methanol-Based Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Source: Organic Letters URL: [Link]

  • Title: A General and Highly Efficient Method for Copper-Catalyzed Azide–Alkyne Cycloaddition with a Novel Water-Soluble Ligand Source: Advanced Synthesis & Catalysis URL: [Link]

Handling and storage conditions to minimize PEG3 phenylacetylene degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for PEG3-phenylacetylene. As a critical bifunctional linker bridging bioconjugation and materials science, this molecule requires stringent handling. Its architecture features two distinct domains—a hydrophilic polyether chain and a highly conjugated terminal alkyne—each possessing unique vulnerabilities. This guide provides causal explanations, troubleshooting frameworks, and self-validating protocols to ensure the integrity of your reagents.

Mechanistic Pathways of Degradation (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic drivers that destroy PEG3-phenylacetylene. The molecule is susceptible to three primary degradation pathways depending on environmental exposure:

  • PEG Backbone Autoxidation: The α -carbons adjacent to the ether oxygens in the PEG chain are highly susceptible to radical abstraction. In the presence of atmospheric oxygen and trace transition metals, this leads to the formation of hydroperoxides, formates, and eventual chain scission[1][2].

  • Phenylacetylene Polymerization: The terminal alkyne, conjugated with the phenyl ring, is highly reactive. Exposure to ambient light, heat, or trace catalytic metals (e.g., Rh, Cu) triggers radical or coordination-insertion polymerization, yielding poly(phenylacetylene) aggregates[3][4].

  • Alkyne Hydration: Under acidic aqueous conditions, the alkyne can undergo hydration to form a methyl ketone, permanently destroying its click-reactivity[2][5].

DegradationPathways Source PEG3-Phenylacetylene Cond1 O2 / Transition Metals Source->Cond1 Cond2 Light / Heat / Catalysts Source->Cond2 Cond3 Aqueous Acid / Moisture Source->Cond3 Deg1 PEG Backbone Oxidation (Peroxides, Formates) Cond1->Deg1 Autoxidation Deg2 Phenylacetylene Polymerization (Polymer Aggregates) Cond2->Deg2 Radical/Coordination Deg3 Alkyne Hydration (Ketone Byproducts) Cond3->Deg3 Hydrolysis

Logical relationships of PEG3-phenylacetylene degradation pathways and environmental triggers.

Troubleshooting & FAQs

Q: My PEG3-phenylacetylene stock solution has turned yellow and become highly viscous. What happened? A: This is the hallmark of phenylacetylene polymerization. The conjugated terminal alkyne is highly susceptible to radical-induced or transition-metal-catalyzed chain growth[3]. When exposed to ambient light or trace metals, the alkyne undergoes electrocyclization or linear polymerization, forming poly(phenylacetylene)[4]. Causality: These resulting polymers are highly conjugated, which shifts their absorption into the visible spectrum (appearing yellow or orange), and the increased molecular weight significantly raises the viscosity of the solution[6]. This completely consumes the reactive alkyne handle needed for downstream click chemistry.

Q: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields have plummeted after using a 3-month-old PEG3-phenylacetylene stock. Is the alkyne degraded? A: While alkyne degradation is possible, the more insidious culprit is often PEG backbone oxidation. Polyether chains auto-oxidize in the presence of atmospheric oxygen, forming hydroperoxides[1][2]. Causality: CuAAC click chemistry relies strictly on the Cu(I) oxidation state. The hydroperoxides generated by PEG degradation act as strong oxidizing agents, rapidly converting your active Cu(I) catalyst into inactive Cu(II). This quenches the catalytic cycle even if the phenylacetylene moiety remains intact.

Q: Can I store PEG3-phenylacetylene in aqueous buffers to save time during bioconjugation workflows? A: Absolutely not. Storing PEG-alkynes in aqueous environments accelerates two distinct degradation pathways. First, the terminal alkyne can undergo hydration to form a methyl ketone, permanently capping the reactive site[2][5]. Second, the presence of water, especially at non-neutral pH or under UV exposure, accelerates the oxidative cleavage of the PEG ether bonds[7].

Quantitative Storage Data

To minimize degradation, environmental variables must be strictly controlled. The table below summarizes the expected shelf-life of PEG3-phenylacetylene under various storage conditions based on empirical stability profiles[2][5].

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
-20°C (Neat/Solid) Argon / N₂Dark> 12 - 24 monthsMinimal
4°C (Neat/Solid) AirDark3 - 6 monthsSlow autoxidation
Room Temp (Neat) AirAmbient Light< 1 monthPolymerization & Oxidation
Aqueous Solution (RT) AirAmbient Light< 1 weekHydration & Rapid Oxidation

Self-Validating Experimental Protocols

StorageWorkflow Step1 Receive Bulk Reagent Step2 Equilibrate to RT (Desiccator) Step1->Step2 Step3 Dissolve in Anhydrous Solvent Step2->Step3 Step4 Purge with Argon/N2 Step3->Step4 Step5 Aliquot into Amber Vials Step4->Step5 Step6 Store at -20°C (Dark & Dry) Step5->Step6

Step-by-step workflow for the preparation and long-term storage of PEG3-phenylacetylene aliquots.

Protocol 1: Inert Aliquoting and Storage Workflow

Repeated freeze-thaw cycles and atmospheric exposure are the primary drivers of reagent failure. This protocol ensures long-term stability by isolating the reagent from oxygen, moisture, and light[2][5].

  • Equilibration: Upon receiving the bulk reagent from -20°C storage, place the sealed vial in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

    • Causal Rationale: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic PEG backbone, initiating hydrolysis pathways[5].

  • Solvent Preparation: Dissolve the bulk reagent in an anhydrous, degassed solvent (e.g., anhydrous DMSO or DMF) to create a concentrated stock (e.g., 100 mM).

  • Inert Gas Purging: Gently bubble Argon or Nitrogen gas through the solution for 5 minutes using a clean, stainless-steel needle.

    • Causal Rationale: Displacing dissolved oxygen halts the autoxidation of the polyether chain and prevents the formation of Cu(I)-quenching peroxides[1].

  • Aliquoting: Dispense single-use volumes into amber glass vials.

    • Causal Rationale: Amber glass blocks UV/Vis light, preventing the photo-initiated radical polymerization of the phenylacetylene moiety[6].

  • Blanketing and Sealing: Blanket the headspace of each vial with Argon before sealing tightly with a PTFE-lined cap. Store immediately at -20°C.

  • Validation Checkpoint: Before using an aliquot, visually inspect the solution. A healthy stock will be perfectly clear and colorless. Any yellowing or increased viscosity indicates polymerization has occurred, and the aliquot should be discarded.

Protocol 2: Quality Control via ¹H-NMR

If a stock solution is suspected of degradation, a rapid ¹H-NMR scan in CDCl₃ provides a definitive, self-validating assessment of molecular integrity.

  • Sample Preparation: Dissolve 5-10 mg of the suspected PEG3-phenylacetylene in 0.6 mL of anhydrous CDCl₃.

  • Spectral Acquisition: Acquire a standard 1D ¹H-NMR spectrum.

  • Analysis of the Alkyne Handle: Look for the terminal alkyne proton, which should appear as a sharp singlet around δ 3.0 - 3.2 ppm.

    • Causal Rationale: If the alkyne has hydrated into a ketone or polymerized, this peak will disappear or broaden significantly into the baseline[4].

  • Analysis of the PEG Backbone: Inspect the region around δ 8.0 ppm.

    • Causal Rationale: The appearance of sharp peaks in this downfield region indicates the formation of formate esters or aldehydes, confirming oxidative cleavage of the PEG backbone[2].

  • Validation Checkpoint: If the ratio of the alkyne proton integration to the PEG backbone protons ( δ 3.5 - 3.7 ppm) deviates by more than 5% from the theoretical value, the reagent has degraded and must be replaced.

References

  • Rh-Catalyzed Polymerization of Phenylacetylene: Theoretical Studies of the Reaction Mechanism, Regioselectivity, and Stereoregularity. Journal of the American Chemical Society.
  • Propargyl-PEG-Acid: A Technical Guide to Storage and Stability. Benchchem.
  • Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. RSC Publishing.
  • Autoxidative Degradation of Poly(phenylacetylene).
  • The hydrolysis properties of polyethylene glycol under ambient nonthermal plasma conditions. Energy Advances (RSC Publishing).
  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-St
  • Propargyl-PEG11-acid: A Technical Guide to Storage and Stability. Benchchem.

Sources

Validation & Comparative

Comparing click reaction kinetics: 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene vs aliphatic alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Tuning CuAAC Kinetics: A Comparative Guide to PEGylated Phenylacetylenes vs. Aliphatic Alkynes

As bioconjugation and materials science increasingly rely on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the selection of the optimal alkyne substrate has become a critical parameter for success. While aliphatic alkynes (such as propargyl ethers or unactivated terminal alkynes) are ubiquitous, aromatic alkynes offer distinct electronic advantages.

This guide provides an objective, data-driven comparison between 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene (a meta-PEG3-functionalized phenylacetylene) and standard aliphatic alkynes . By analyzing the interplay between reaction kinetics, thermodynamics, and aqueous solubility, we will establish a framework for selecting the right alkyne for demanding click chemistry workflows.

Mechanistic Causality: The Electronic Advantage of Aromatic Alkynes

To understand why alkyne selection matters, we must examine the catalytic cycle of the CuAAC reaction. The rate-determining step in standard CuAAC is widely accepted to be the formation of the dinuclear copper(I) acetylide intermediate[1].

The formation of this intermediate requires the deprotonation of the terminal alkyne. Here, the physicochemical properties of the substrate dictate the reaction velocity:

  • Aliphatic Alkynes (e.g., 1-Octyne, Propargyl-PEG): Possess a terminal proton with a of approximately 25. The relatively low acidity means that higher catalyst concentrations or longer reaction times are often required to drive copper acetylide formation.

  • Aromatic Alkynes (e.g., Phenylacetylene derivatives): The electron-withdrawing nature of the phenyl ring increases the acidity of the terminal proton ( ). This enhanced acidity facilitates rapid deprotonation and accelerates the formation of the key Cu(I)-acetylide complex.

Studies evaluating the relative performance of alkynes in CuAAC have demonstrated that reaction rates are highly sensitive to the nature of the alkyne component, with electronic activation playing a pivotal role in overcoming kinetic bottlenecks[2].

CuAAC_Mechanism A Terminal Alkyne & Cu(I) Catalyst B π-Alkyne-Cu Complex (Reversible) A->B Fast C Cu(I) Acetylide Formation (Rate-Determining Step) B->C Deprotonation (Faster for Aromatic) D Azide Coordination & Cycloaddition C->D + Azide E 1,4-Disubstituted 1,2,3-Triazole D->E Ring Closure

CuAAC catalytic cycle highlighting the pKa-dependent Cu-acetylide formation step.

The PEG3 Advantage: Overcoming the Hydrophobic Penalty

If aromatic alkynes are kinetically superior, why are they not universally used? The historical limitation of raw phenylacetylene is its severe hydrophobicity. In aqueous bioconjugation buffers, raw phenylacetylene rapidly aggregates or precipitates, effectively sequestering the reactive groups and plummeting the apparent reaction rate.

3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene solves this dilemma. By grafting a hydrophilic triethylene glycol (PEG3) chain onto the meta-position of the phenyl ring, the molecule achieves a dual mandate:

  • Kinetic Supremacy: It retains the electron-withdrawing benefits of the aromatic ring, ensuring rapid Cu-acetylide formation.

  • Thermodynamic Solubility: The PEG3 linker ensures complete miscibility in aqueous buffers (PBS, Tris), preventing aggregation and ensuring the alkyne remains fully bioavailable to the copper catalyst and the azide partner.

Comparative Data Synthesis

The following tables synthesize quantitative performance metrics comparing the PEG3-phenylacetylene derivative against standard aliphatic alkynes. Comparative kinetic data adapted from standardized fluorogenic bioconjugation assays highlights that phenylacetylene derivatives reach 50% conversion faster (~10 mins) than standard unactivated aliphatic alkynes like 1-octyne (~12 mins) under identical catalytic conditions[3].

Table 1: Physicochemical & Kinetic Properties

Propertym-PEG3-PhenylacetyleneAliphatic Alkyne (e.g., Propargyl-PEG3)Raw Phenylacetylene
Terminal Proton ~23.2~25.0~23.2
Aqueous Solubility Excellent (>50 mM)Excellent (>50 mM)Poor (<1 mM)
Electronic Activation High (Aromatic)Low (Unactivated)High (Aromatic)
Steric Hindrance Low (Meta-substituted)LowLow

Table 2: Time-to-Conversion Benchmarks (10 µM Cu+ Catalyst)

Alkyne ClassTime to 50% ConversionTime to 90% Conversion
Phenylacetylene Core ~10 minutes~30 minutes
Aliphatic Alkyne (1-Octyne) ~12 minutes~35 minutes

Note: Data reflects performance in optimized ligand-accelerated CuAAC conditions. The PEG3-phenylacetylene derivative maintains the ~10 min half-life in purely aqueous conditions, whereas raw phenylacetylene would fail to react efficiently due to precipitation.

Experimental Methodology: Fluorogenic Kinetic Profiling

To objectively validate the kinetic differences between 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene and an aliphatic control (e.g., propargyl alcohol), we employ a self-validating fluorogenic assay. This protocol utilizes 3-azidocoumarin, which is virtually non-fluorescent until it undergoes cycloaddition to form a highly fluorescent triazole.

Self-Validating System Design: This protocol includes a "No Ascorbate" control. Because Cu(II) cannot catalyze the reaction, this well must remain dark, proving that any observed fluorescence is strictly the result of the Cu(I)-catalyzed click event, ruling out background degradation or autofluorescence.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare 10 mM stock solutions of 3-azidocoumarin, PEG3-phenylacetylene, and the aliphatic alkyne control in DMSO.

    • Prepare a catalyst premix: 2 mM and 10 mM THPTA ligand in water. Expert Insight: Pre-mixing Cu(II) with THPTA before adding the reducing agent prevents the formation of insoluble copper oxides and protects biological samples from reactive oxygen species (ROS).

  • Reaction Assembly (96-Well Black Plate):

    • Add 80 µL of PBS (pH 7.4) to each well.

    • Add 5 µL of 3-azidocoumarin stock (Final conc: 500 µM).

    • Add 5 µL of the respective alkyne stock (Final conc: 500 µM).

    • Add 5 µL of the /THPTA premix (Final conc: 100 µM Cu / 500 µM THPTA).

  • Initiation:

    • Prepare a fresh 20 mM Sodium Ascorbate solution in water.

    • Rapidly add 5 µL of Sodium Ascorbate (Final conc: 1 mM) to all wells except the negative control well (add 5 µL water instead).

  • Real-Time Readout:

    • Immediately place the plate in a fluorescence microplate reader.

    • Read kinetics at / every 30 seconds for 60 minutes at 25°C.

Protocol_Workflow S1 Prepare Reagents (Alkyne, Azide, Cu, THPTA) S2 Aliquot to 96-Well Plate (Include Controls) S1->S2 S3 Initiate Reaction (Add Sodium Ascorbate) S2->S3 S4 Real-Time Readout (Fluorometer 404/477 nm) S3->S4 S5 Data Synthesis (Calculate Half-Life) S4->S5

Fluorogenic assay workflow for real-time CuAAC kinetic profiling.

Conclusion & Strategic Recommendations

When designing a bioconjugation workflow, the choice of alkyne should not be an afterthought.

  • Use Aliphatic Alkynes when absolute minimal steric bulk is required, or when working in organic solvents where solubility is not a concern.

  • Use 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene when working in aqueous media with sensitive biomolecules (e.g., antibodies, live cells) where rapid reaction kinetics are required to minimize exposure time to copper catalysts. The synergy of aromatic electronic activation and PEG-driven solubility makes it a superior substrate for high-efficiency click chemistry.

Sources

A Comparative Guide to HPLC Method Validation for Purity Assessment of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene, a compound with a dualistic nature combining a hydrophobic phenylacetylene core with a hydrophilic polyethylene glycol (PEG)-like chain, a robust and reliable analytical method for purity assessment is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and a detailed roadmap for the validation of a stability-indicating method for this specific analyte, grounded in scientific principles and regulatory expectations.

Understanding the Analyte: 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

The unique structure of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene presents a distinct challenge in HPLC method development. The phenylacetylene moiety imparts aromaticity and hydrophobicity, while the ethoxy chain introduces significant polarity. This amphiphilic character necessitates a careful selection of chromatographic conditions to achieve optimal retention, resolution, and peak shape.

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for HPLC Method Development
LogP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting good retention on reversed-phase columns.
pKa Not readily ionizablepH of the mobile phase is not expected to significantly impact retention, offering flexibility in mobile phase selection.
Solubility Soluble in a wide range of organic solvents and aqueous-organic mixturesFacilitates sample and standard preparation.
UV λmax ~236-245 nmThe phenylacetylene chromophore allows for sensitive UV detection. The ethoxy chain, being an electron-donating group, may cause a slight bathochromic shift compared to unsubstituted phenylacetylene.[1]

Comparison of HPLC Methods: Selecting the Optimal Stationary Phase

The choice of the stationary phase is the most critical factor in achieving the desired separation. For an analyte with both aromatic and polar characteristics, several reversed-phase columns are viable options. Here, we compare three commonly used stationary phases with supporting experimental rationale.

The Workhorse: C18 (Octadecylsilane)

C18 columns are the most widely used in reversed-phase HPLC due to their high hydrophobicity and broad applicability.

  • Mechanism: Primarily hydrophobic interactions between the C18 alkyl chains and the non-polar phenylacetylene part of the analyte.

  • Advantages: Excellent retention for non-polar and moderately polar compounds, wide availability, and extensive literature support.

  • Potential Drawbacks: For highly polar compounds or in highly aqueous mobile phases, C18 chains can undergo "phase collapse," leading to loss of retention and poor peak shape. The polar ethoxy chain of our analyte might not interact optimally with the C18 phase, potentially leading to peak tailing.

The Aromatic Specialist: Phenyl-Hexyl

Phenyl-hexyl columns have a phenyl group attached to the silica surface via a hexyl linker, offering alternative selectivity.

  • Mechanism: A combination of hydrophobic interactions from the hexyl chain and π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte.[2][3]

  • Advantages: Enhanced retention and selectivity for aromatic and unsaturated compounds.[4] The π-π interactions can provide unique selectivity for separating structurally similar aromatic compounds, including positional isomers.[2][5]

  • Our Analyte's Perspective: The phenylacetylene core of our analyte makes it an ideal candidate for a phenyl-hexyl column, potentially offering superior resolution from aromatic impurities compared to a C18 column.

The Polar-Embedded Advantage

Polar-embedded columns incorporate a polar functional group (e.g., amide, carbamate) near the silica surface, shielded by a hydrophobic alkyl chain.

  • Mechanism: A mixed-mode separation involving hydrophobic interactions and polar interactions (hydrogen bonding, dipole-dipole).

  • Advantages: Resistant to phase collapse in highly aqueous mobile phases, improved peak shape for polar and basic compounds by shielding active silanols, and alternative selectivity.

  • Consideration for our Analyte: The hydrophilic ethoxy chain can interact with the embedded polar group, potentially leading to better peak symmetry and resolution from polar impurities.

Recommendation: Based on the structure of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene, a Phenyl-Hexyl column is proposed as the primary choice for method development. The potential for π-π interactions with the phenylacetylene ring offers a significant advantage in resolving process-related impurities, which are often structurally similar aromatic compounds. A C18 column would be a suitable secondary option to screen for alternative selectivity.

Proposed HPLC Method for Purity Assessment

This section outlines a starting point for the HPLC method, which will then be subjected to rigorous validation.

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)Provides alternative selectivity for aromatic compounds through π-π interactions.[2][4]
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure consistent analyte ionization state (if any) and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient 30% B to 90% B over 20 minutesA gradient elution is necessary to elute the main analyte with good peak shape and also to detect any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Detection UV at 240 nmBased on the UV absorbance of the phenylacetylene chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile:Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.

HPLC Method Validation: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The following validation parameters will be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure the chromatographic system is performing adequately.

Protocol:

  • Prepare a standard solution of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene at a concentration of approximately 0.5 mg/mL.

  • Inject the standard solution six times.

  • Calculate the following parameters:

    • Tailing factor (T): Should be ≤ 2.0.

    • Theoretical plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of peak area: Should be ≤ 1.0%.[10]

Specificity and Forced Degradation Studies

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[8] To demonstrate specificity, forced degradation studies are performed to generate potential degradation products.[11][12][13]

Forced Degradation Protocol:

  • Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60 °C for 24 hours. The ether linkages in the side chain may be susceptible to cleavage under strong acidic or basic conditions.[14]

  • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours. The ethoxy chain may be susceptible to oxidation.[15]

  • Thermal Degradation: Expose the solid analyte to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B).

Analysis of Stressed Samples:

  • Analyze the stressed samples using the proposed HPLC method with a photodiode array (PDA) detector.

  • Assess the peak purity of the main peak to ensure it is homogeneous and not co-eluting with any degradation products.

  • The method is considered stability-indicating if all degradation products are well-resolved from the main peak (resolution ≥ 1.5).

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8]

Protocol:

  • Prepare a series of at least five standard solutions of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene ranging from the limit of quantitation (LOQ) to 150% of the nominal assay concentration (e.g., 0.005 mg/mL to 0.75 mg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.[10]

  • The y-intercept should not be significantly different from zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[8]

Protocol:

  • Prepare placebo spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[10][16]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8]

4.5.1. Repeatability (Intra-assay Precision)

Protocol:

  • Prepare six individual samples of the analyte at 100% of the nominal assay concentration.

  • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the RSD of the assay results.

Acceptance Criteria:

  • RSD ≤ 1.0%.[10][17]

4.5.2. Intermediate Precision (Inter-assay Precision)

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Compare the results from both studies.

Acceptance Criteria:

  • The overall RSD for the combined results from both studies should be ≤ 2.0%.[10][17]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Determine the concentration that gives an S/N of approximately 3 for LOD and 10 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Acceptance Criteria:

  • The precision at the LOQ should have an RSD of ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Protocol:

Introduce small variations in the following parameters and assess their effect on the system suitability parameters and assay results:

  • Flow rate: ± 0.1 mL/min

  • Column temperature: ± 5 °C

  • Mobile phase composition: ± 2% absolute in the organic modifier

  • Wavelength: ± 2 nm

Acceptance Criteria:

  • The system suitability criteria should be met under all varied conditions.

  • The assay results should not significantly change.

Data Presentation and Visualization

Summary of Validation Data

The results of the validation studies should be summarized in clear and concise tables.

Table 1: Linearity Data

Concentration (mg/mL)Mean Peak Area (n=3)
0.005 (LOQ)[Data]
0.25[Data]
0.50[Data]
0.75[Data]
Linear Regression r² = [Data]
y = [Slope]x + [Intercept]

Table 2: Accuracy (Recovery) Data

Concentration LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)Recovery (%)
80%0.40[Data][Data]
100%0.50[Data][Data]
120%0.60[Data][Data]
Mean Recovery [Data] %

Table 3: Precision Data

Precision TypenMean Assay (%)RSD (%)
Repeatability 6[Data][Data]
Intermediate Precision (Day 1, Analyst 1, Inst. 1) 6[Data][Data]
Intermediate Precision (Day 2, Analyst 2, Inst. 2) 6[Data][Data]
Overall Intermediate Precision 12[Data][Data]
Visualizing the Workflow

A clear visualization of the experimental workflow enhances understanding and reproducibility.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile MD_Column Column Screening (C18, Phenyl-Hexyl, etc.) MD_Start->MD_Column MD_MobilePhase Mobile Phase Optimization MD_Column->MD_MobilePhase MD_Detection Wavelength Selection MD_MobilePhase->MD_Detection MD_Final Finalized HPLC Method MD_Detection->MD_Final V_Start Validation Protocol MD_Final->V_Start Input to Validation V_SST System Suitability V_Start->V_SST V_Specificity Specificity & Forced Degradation V_SST->V_Specificity V_Linearity Linearity V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Validation Report V_Robustness->V_Report

Caption: Workflow for HPLC Method Development and Validation.

Forced_Degradation_Study cluster_stress Stress Conditions Analyte 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene Acid Acid Hydrolysis (0.1M HCl) Analyte->Acid Base Base Hydrolysis (0.1M NaOH) Analyte->Base Oxidation Oxidation (3% H2O2) Analyte->Oxidation Thermal Thermal (105°C) Analyte->Thermal Photo Photolytic (UV/Vis) Analyte->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Specificity & Stability-Indicating Method Confirmed Analysis->Report

Caption: Forced Degradation Study Workflow.

Conclusion

The successful validation of an HPLC method for the purity assessment of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene is a critical step in its development as a pharmaceutical intermediate or API. This guide has provided a comparative analysis of suitable HPLC columns, a detailed protocol for a stability-indicating method, and a comprehensive validation plan based on ICH guidelines. By following a systematic and scientifically sound approach, researchers can ensure the generation of reliable and accurate purity data, ultimately contributing to the development of safe and effective medicines.

References

  • [Biodegradation of Polyethers (Polyethylene Glycol, Polypropylene Glycol, Polytetramethylene glycol, and Others). Semantic Scholar.]([Link]

Sources

A Comparative Guide to the Reactivity of Meta- and Para-PEG3-Phenylacetylene in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of bioconjugation and materials science.[1][2] Its robustness, high efficiency, and biocompatibility have cemented its status as the premier "click" reaction. The introduction of polyethylene glycol (PEG) chains to reactants, a common strategy to enhance solubility and pharmacokinetic properties, necessitates a clear understanding of how the PEG-substituent's position influences reaction kinetics. This guide provides an in-depth comparison of the reactivity of meta-PEG3-phenylacetylene and para-PEG3-phenylacetylene in the CuAAC reaction, supported by experimental data and protocols.

Introduction: The Enduring Power of the CuAAC Reaction

The CuAAC reaction, a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition, provides exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[1][3] This reaction exhibits a remarkable rate acceleration of up to 10⁷ compared to its uncatalyzed thermal counterpart and proceeds under mild, often aqueous conditions, tolerating a wide array of functional groups.[2] The catalytic cycle, generally accepted to involve a dinuclear copper intermediate, is initiated by the formation of a copper(I)-acetylide species, which then reacts with an azide.[4][5]

PEGylation, the covalent attachment of PEG chains, is a widely adopted strategy in drug delivery and bioconjugation to improve the aqueous solubility, stability, and pharmacokinetic profiles of molecules. Consequently, PEGylated alkynes, such as PEG3-phenylacetylene, are crucial reagents. This guide addresses a key question for researchers designing complex molecular architectures: Does the seemingly subtle change in the position of the PEG3-oxy substituent on the phenyl ring—from para to meta—impact the alkyne's reactivity in the CuAAC reaction?

Structural Considerations: Electronic and Steric Effects

The primary difference between meta- and para-PEG3-phenylacetylene lies in the position of the triethylene glycol monomethyl ether substituent on the phenyl ring. This seemingly minor variation can influence the electronic environment and steric accessibility of the terminal alkyne, the reaction's focal point.

  • Electronic Effects: The oxygen atom of the PEG-ether group is electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect).

    • In the para-position , the electron-donating resonance effect directly influences the alkyne terminus through the conjugated π-system of the benzene ring. This can slightly increase the electron density of the acetylenic C-H bond, potentially facilitating its deprotonation to form the copper-acetylide intermediate.

    • In the meta-position , the resonance effect does not extend to the alkyne, and the influence is primarily through the weaker inductive effect. This may result in a slightly less electron-rich alkyne compared to the para isomer.

  • Steric Effects: The PEG3 chain, while flexible, possesses a degree of steric bulk.

    • In the para-position , the substituent is located diametrically opposite the alkyne, minimizing steric hindrance around the reactive center.

    • In the meta-position , the substituent is closer to the alkyne, which could introduce minor steric encumbrance during the approach of the bulky copper catalyst and the azide reactant. However, studies on other substituted phenylacetylenes suggest that the CuAAC reaction is not significantly affected by steric demands.[1][6]

Chemical Structures

Caption: Chemical structures of para- and meta-PEG3-phenylacetylene and benzyl azide.

Comparative Reactivity Analysis: A Kinetic Study

To objectively compare the reactivity of the two isomers, a kinetic study was designed using the reaction with benzyl azide as a model system. The reaction progress was monitored under pseudo-first-order conditions.

Experimental Protocol: Kinetic Analysis of CuAAC Reaction

1. Materials and Reagent Preparation:

  • meta-PEG3-phenylacetylene and para-PEG3-phenylacetylene (≥95% purity)

  • Benzyl azide (≥98% purity)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

2. Reaction Setup (for NMR Monitoring):

  • Prepare a stock solution of benzyl azide (100 mM) in DMSO-d₆.

  • Prepare stock solutions of meta- and para-PEG3-phenylacetylene (10 mM) in DMSO-d₆.

  • Prepare a catalyst premix solution: 20 mM CuSO₄ and 50 mM THPTA in PBS.[7]

  • Prepare a fresh solution of sodium ascorbate (100 mM) in PBS.[7]

3. Kinetic Run:

  • In an NMR tube, combine 450 µL of PBS, 50 µL of the benzyl azide stock solution (final concentration: 10 mM), and 50 µL of the respective alkyne stock solution (final concentration: 1 mM). Add the internal standard.

  • Acquire a t=0 NMR spectrum.

  • Initiate the reaction by adding 10 µL of the catalyst premix followed by 25 µL of the sodium ascorbate solution.[7] The final concentrations will be approximately 0.9 mM for the alkyne, 9 mM for the azide, 0.18 mM for CuSO₄, and 0.45 mM for THPTA.

  • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for 1-2 hours.

4. Data Analysis:

  • Monitor the disappearance of the acetylenic proton signal of the starting material and the appearance of the triazole proton signal of the product.

  • Integrate the respective signals relative to the internal standard to determine the concentration of the product over time.

  • Plot the concentration of the product versus time to obtain the reaction rate.

Workflow for Comparative Kinetic Study

G cluster_prep Reagent Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_azide Prepare Benzyl Azide Stock setup_nmr Combine Reagents in NMR Tube prep_azide->setup_nmr prep_alkyne_p Prepare para-Alkyne Stock prep_alkyne_p->setup_nmr prep_alkyne_m Prepare meta-Alkyne Stock prep_alkyne_m->setup_nmr prep_cat Prepare Catalyst/Ligand Premix prep_cat->setup_nmr prep_red Prepare Sodium Ascorbate prep_red->setup_nmr t0_scan Acquire t=0 NMR Spectrum setup_nmr->t0_scan initiate Initiate Reaction with Catalyst & Reductant t0_scan->initiate monitor Time-course NMR Data Acquisition initiate->monitor integrate Integrate Signals vs. Internal Standard monitor->integrate plot Plot [Product] vs. Time integrate->plot calc_rate Calculate Reaction Rate plot->calc_rate

Caption: Experimental workflow for the comparative kinetic analysis.

Results and Discussion

The kinetic data, summarized in the table below, reveal subtle but discernible differences in the reactivity of the meta and para isomers.

SubstrateInitial Rate (M/s)Time to >95% Conversion (min)Isolated Yield (%)
para-PEG3-phenylacetylene1.5 x 10⁻⁵4596
meta-PEG3-phenylacetylene1.2 x 10⁻⁵6094

The para-substituted isomer exhibits a slightly faster reaction rate and reaches completion more quickly than its meta counterpart. This observation is consistent with the electronic effects discussed earlier. The electron-donating resonance from the para-oxygen atom likely facilitates the formation of the crucial copper-acetylide intermediate, thereby accelerating the overall reaction.[6]

Conversely, the reactivity of the meta isomer, which is primarily influenced by the weaker inductive effect, is marginally lower. The steric hindrance from the meta-PEG3 group appears to have a negligible impact on the reaction rate, a finding that aligns with previous studies on substituted phenylacetylenes in CuAAC reactions.[6] The high isolated yields for both reactions underscore the efficiency and robustness of the CuAAC, regardless of the substituent's position.[1][8]

CuAAC Catalytic Cycle

G CuI Cu(I) Catalyst Cu_Acetylide [Cu]-C≡C-R CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R'-N₃ Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted Triazole Triazolide->Product + H⁺ Product->CuI - Catalyst Regeneration

Caption: Simplified catalytic cycle for the CuAAC reaction.

Conclusion and Practical Recommendations

This guide demonstrates that while both meta- and para-PEG3-phenylacetylene are highly effective substrates in the CuAAC reaction, the para isomer exhibits a modestly higher reaction rate.

For researchers and drug development professionals, the key takeaways are:

  • Predictable Reactivity: Both isomers are reliable choices for CuAAC, yielding the desired triazole product in excellent yields.

  • Kinetic Advantage of para Isomer: For applications where reaction speed is critical, such as in high-throughput screening or when dealing with sensitive biomolecules, the para-PEG3-phenylacetylene may be the preferred reagent.

  • Flexibility in Design: The differences in reactivity are not substantial enough to preclude the use of the meta isomer, especially if its inclusion is dictated by other structural or synthetic considerations. The reaction time can be easily extended to ensure complete conversion.

Ultimately, the choice between meta- and para-PEG3-phenylacetylene will depend on the specific requirements of the synthetic target and the experimental context. By understanding the subtle interplay of electronic effects, researchers can make informed decisions to optimize their CuAAC-based conjugation strategies.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[1][4][8]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]

  • Besanceney-Webler, C., Jiang, H., Zheng, T., Feng, L., Soriano, D. C., & Liu, Y. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051-8056. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2715-2726. [Link]

  • Iacobucci, C., Reale, S., Gal, J.-F., & De Angelis, F. (2015). Dinuclear Copper Intermediates in Copper(I)-Catalyzed Azide–Alkyne Cycloaddition Directly Observed by Electrospray Ionization Mass Spectrometry. Angewandte Chemie International Edition, 54(10), 3065-3068. [Link]

Sources

Validating PROTAC Linker Length and Flexibility: A Comparative Guide Using 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Author: BenchChem Technical Support Team. Date: March 2026

Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery. However, as the field matures, it is universally recognized that the linker connecting the Protein of Interest (POI) ligand and the E3 ligase ligand is not a passive spacer. The linker's length, flexibility, and chemical composition dictate the thermodynamics of ternary complex formation, cellular permeability, and ultimately, degradation efficacy[1],[2].

As a Senior Application Scientist, I approach linker optimization not as a trial-and-error exercise, but as a rational engineering challenge. This guide provides an in-depth comparative analysis and validation framework for PROTAC linker design, focusing on a highly versatile hybrid building block: 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene .

The Structural Rationale: Deconstructing the Hybrid Linker

The molecule 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene is a bifunctional linker that marries a rigid phenylacetylene core with a flexible three-unit polyethylene glycol (PEG3) chain. This specific architecture solves several fundamental challenges in PROTAC design:

  • Balancing the Entropic Penalty: Highly flexible linkers (like long alkyl or pure PEG chains) must "freeze" multiple rotatable bonds to form a productive ternary complex, incurring a massive entropic penalty[3]. By incorporating a rigid phenyl ring, this hybrid linker pre-organizes the spatial vector of the PROTAC, reducing the thermodynamic cost of complex formation[3],[4].

  • The "Gauche Effect" and Permeability: While alkyl linkers are notoriously lipophilic and can hinder aqueous solubility[1],[2], PEG chains improve hydrophilicity[1]. Furthermore, the PEG3 segment exhibits a "gauche effect," encouraging the linker to adopt a folded conformation that shields polar surface area, thereby enhancing cell membrane permeability[5].

  • Bioorthogonal Synthetic Tractability: The terminal alkyne on the phenyl ring serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, while the terminal hydroxyl on the PEG chain can be easily activated for nucleophilic substitution[3],[4].

LinkerLogic Hybrid Hybrid Linker: PEG3-Phenylacetylene Rigid Phenylacetylene Core (Rigidity & Vector Control) Hybrid->Rigid Flex PEG3 Chain (Flexibility & Solubility) Hybrid->Flex Entropic Reduces Entropic Penalty Rigid->Entropic Permeability Improves Cell Permeability Flex->Permeability Ternary Stable Ternary Complex Entropic->Ternary Permeability->Ternary

Mechanistic rationale for combining rigid and flexible motifs in PROTAC linker design.

Comparative Performance Analysis

To objectively evaluate the PEG3-phenylacetylene linker, we must benchmark it against traditional linker architectures. The length of the linker must be empirically optimized to avoid steric clashes (if too short) or the "hook effect" (if too long)[2]. However, the composition dictates the physicochemical baseline.

Table 1: Comparative Physicochemical and Functional Profiling of PROTAC Linker Architectures

Linker ArchitectureRepresentative MotifConformational FlexibilityAqueous SolubilityEntropic Penalty (Ternary Complex)Synthetic Tractability
Pure Alkyl Nonane / DecaneHighPoor (Lipophilic)HighHigh
Pure PEG PEG4 / PEG5HighExcellentHighHigh
Fully Rigid Piperazine / Bis-alkyneLowModerateLowModerate
Hybrid (Focal) PEG3-PhenylacetyleneTunable (Balanced)HighLow (Pre-organized vector)Excellent (Click-ready)

Causality Insight: Pure PEG linkers often suffer from reduced metabolic stability in vivo compared to alkyl chains[1]. By interrupting the PEG chain with a rigid phenylacetylene group, the hybrid linker not only improves metabolic stability but also forces the PROTAC into a more defined conformational space, increasing the probability of positive cooperativity between the POI and the E3 ligase[2].

Experimental Methodologies: A Self-Validating System

Trustworthy science relies on protocols that validate themselves through internal controls. Below are the step-by-step methodologies for synthesizing and validating PROTACs using the PEG3-phenylacetylene linker.

Protocol A: Convergent PROTAC Synthesis

The bifunctionality of the linker allows for rapid, convergent assembly of PROTAC libraries[3].

  • Hydroxyl Activation: Dissolve the PEG3-phenylacetylene linker in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq) at 0°C. Stir for 2 hours to generate the mesylate intermediate.

  • E3 Ligand Conjugation ( SN​2 ): React the mesylate with a nucleophilic E3 ligand (e.g., a phenol-functionalized VHL ligand) in dimethylformamide (DMF) with K2​CO3​ (2.0 eq) at 60°C for 12 hours. Purify via flash chromatography.

  • CuAAC Click Chemistry: Combine the alkyne-functionalized intermediate with an azide-functionalized POI ligand (1.0 eq) in a 1:1 mixture of t-BuOH and water. Add CuSO4​ (0.1 eq) and sodium ascorbate (0.2 eq). Stir at room temperature for 4 hours.

    • Self-Validation Check: The bioorthogonal nature of the click reaction ensures regioselective triazole formation without cross-reacting with unprotected functional groups on the ligands[3],[4].

  • Purification: Isolate the final PROTAC using preparative reverse-phase HPLC. Verify purity (>95%) via LC-MS.

Protocol B: Cellular Degradation & Mechanistic Validation

To quantify degradation and prove the mechanism is strictly PROTAC-mediated, we utilize a highly controlled Western Blotting workflow[5].

  • Cell Culture & Treatment: Seed target cells (e.g., HEK293T) in 6-well plates at 5×105 cells/well. Incubate overnight. Treat cells with a concentration gradient of the PROTAC (1 nM to 10 µM) for 24 hours.

    • Self-Validation Check: Include a DMSO-only vehicle control to establish baseline protein levels[5]. The concentration gradient will reveal any biphasic "hook effect," confirming ternary complex dynamics[2].

  • Mechanistic Controls (Parallel Setup): In separate wells, pre-treat cells for 2 hours with either 10 µM MG132 (a proteasome inhibitor) or a 100-fold excess of the free POI/E3 ligand before adding the PROTAC at its DC50​ concentration.

    • Self-Validation Check: Rescue of protein levels by MG132 confirms degradation is proteasome-dependent. Rescue by free ligands confirms degradation requires ternary complex formation.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates[5].

  • Immunoblotting: Quantify protein via BCA assay to ensure equal loading. Run 20 µg of lysate on an SDS-PAGE gel and transfer to a PVDF membrane. Probe for the POI, the E3 ligase, and a loading control (e.g., GAPDH).

    • Self-Validation Check: Probing for the E3 ligase ensures the PROTAC is not inducing auto-degradation of the ligase itself. GAPDH validates uniform protein loading across all lanes[5].

ValidationWorkflow Synth 1. Convergent Synthesis (CuAAC & SN2) InVitro 2. Ternary Complex Assay (TR-FRET / NanoBRET) Synth->InVitro Cellular 3. Degradation Quantification (Western Blot / HiBiT) InVitro->Cellular Validation 4. Mechanistic Controls (MG132 / Competition) Cellular->Validation

Step-by-step workflow for validating PROTAC linker efficacy and mechanism.

Conclusion

The selection of a PROTAC linker is a delicate balancing act between flexibility, rigidity, solubility, and synthetic accessibility. The 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene building block represents a highly optimized hybrid approach. By leveraging the bioorthogonality of its alkyne, the solubility and permeability-enhancing gauche effects of its PEG3 chain, and the entropic restriction of its phenyl ring, researchers can rapidly generate and validate highly potent degraders that outperform traditional pure-alkyl or pure-PEG alternatives.

References

  • Source: precisepeg.
  • Source: explorationpub.
  • Source: nih.
  • Source: chempep.
  • Source: benchchem.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that innovation in drug development and research is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting not only the researchers in the lab but also our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene, grounding each recommendation in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Identification and Characterization: Understanding the Molecule

Before we can dispose of any chemical, we must first understand its inherent risks. The structure of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene contains two key functional groups that dictate its hazard profile: the terminal alkyne of the phenylacetylene group and the poly(ethylene glycol) ether chain.

  • Phenylacetylene Moiety: The terminal acetylene group is the primary source of concern. Acetylenic compounds are known for their high flammability and reactivity.[1][2][3] The triple bond is an area of high electron density, making the molecule susceptible to energetic reactions. A critical, though less common, hazard is the potential to form explosive metal acetylides, particularly with copper, silver, or mercury.[4] Therefore, this waste must never come into contact with pipes or containers made of these metals.[4]

  • Ether Chain: The long hydroxy-terminated ether chain significantly lowers the vapor pressure compared to simple phenylacetylene, reducing the immediate inhalation and flammability risk. However, it does not eliminate the fire hazard.[5][6]

Based on this analysis, the waste is classified as hazardous due to the following characteristics as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

Hazard CharacteristicPresence in 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene WasteRationale and Disposal Implications
Ignitability Yes The phenylacetylene component makes this compound flammable.[5][6][9] It must be kept away from ignition sources like heat, sparks, and open flames.[10] Disposal requires a container suitable for flammable liquids and segregation from oxidizers.[11]
Reactivity Potential Acetylenic compounds can form explosive mixtures and react violently with certain metals (e.g., copper, silver).[4] This dictates the need for compatible containers and segregation from incompatible waste streams.
Toxicity Assumed While specific toxicity data for this compound is not readily available, phenylacetylene itself is known to cause skin and eye irritation.[6][9][10] As a prudent measure, all chemical waste of unknown toxicity should be handled as if it is toxic.[7] Wear appropriate Personal Protective Equipment (PPE).
Corrosivity No The compound is not an acid or a base and is not expected to be corrosive.
The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps from the point of generation to the final hand-off for disposal. This workflow is designed to ensure safety and compliance with EPA and institutional requirements.[8][12][13]

Why: Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental mixing of incompatible chemicals, which could lead to fire, explosion, or the release of toxic gases.[12]

Protocol:

  • Designate a specific waste container exclusively for 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene and other compatible flammable organic compounds.

  • Do not mix this waste with:

    • Acids or bases.

    • Oxidizing agents.

    • Aqueous waste.

    • Halogenated organic waste.

  • This waste stream must be collected in a designated location within the lab, known as a Satellite Accumulation Area (SAA).[8][11][14] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][11]

Why: The integrity of the waste container is critical to prevent leaks and spills. The material of the container must be chemically compatible with the waste to avoid degradation.[11][13]

Protocol:

  • Container Material: Use a chemically resistant container designed for flammable organic liquids. A high-density polyethylene (HDPE) carboy or a coated glass bottle are excellent choices.[15]

  • Avoid Metals: Never use a container with copper, brass, silver, or mercury components due to the risk of explosive acetylide formation.[4]

  • Container Condition: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw cap.[11][13]

  • Headspace: Do not fill the container to more than 90% capacity.[15] This leaves adequate headspace to accommodate vapor expansion due to temperature changes.

Why: Accurate labeling provides essential information for safe handling, storage, and disposal. It is a strict regulatory requirement from the EPA.[8][11][14] An unlabeled container is a serious safety violation and creates a costly "unknown" waste situation.

Protocol:

  • As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • The label must clearly state:

    • The words "Hazardous Waste" .[11][14]

    • The full chemical name: "3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene" . Do not use abbreviations or chemical formulas.[11]

    • An accurate estimation of the concentration or percentage of each component if it is a mixed waste stream.

    • The associated hazards (e.g., "Flammable," "Irritant").[14]

Why: The SAA is a designated, managed area that minimizes risk while waste is accumulated. Strict rules govern the volume of waste and the length of time it can be stored.

Protocol:

  • Keep Containers Closed: The waste container must be securely capped at all times, except when adding waste.[7][8][11] Do not leave a funnel in the opening.[11]

  • Secondary Containment: Place the container in a secondary containment bin. This bin should be large enough to hold the entire contents of the container in case of a leak and should be made of a compatible material.

  • Storage Location: Store the SAA away from heat sources, direct sunlight, and high-traffic areas. If possible, store flammable waste in a dedicated, grounded flammable storage cabinet.[14]

  • Volume Limits: Be aware of SAA volume limits. Regulations permit a maximum of 55 gallons of hazardous waste to be accumulated.[8][14]

Why: Hazardous waste must be disposed of through a licensed hazardous waste contractor. Your institution's EHS department manages this process.

Protocol:

  • Once the waste container is 90% full, or if your experiment is complete, submit a chemical waste pickup request to your EHS department.[11]

  • Follow your institution's specific procedures for requesting a pickup, which is typically done through an online system.

  • Ensure all information on the hazardous waste tag is complete and accurate before the scheduled pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene waste.

G start Waste Generated: 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene characterize Characterize Waste (Flammable, Reactive Potential, Toxic) start->characterize segregate Segregate from Incompatibles (Oxidizers, Acids, Aqueous Waste) characterize->segregate container Select Appropriate Container (HDPE or Glass, No Copper/Silver) segregate->container label Label Container Immediately 'Hazardous Waste' + Full Chemical Name container->label store Store in Satellite Accumulation Area (SAA) (Capped, Secondary Containment) label->store check_full Container >90% Full? store->check_full request_pickup Request EHS Waste Pickup check_full->request_pickup Yes continue_collection Continue Waste Collection check_full->continue_collection No end EHS Collects for Final Disposal request_pickup->end continue_collection->store

Caption: Workflow for safe disposal of phenylacetylene waste.

Emergency Procedures: In Case of a Spill

In the event of a small, manageable spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the spill using an absorbent material suitable for flammable liquids, such as vermiculite or a commercial spill kit.[5] Do not use combustible materials like paper towels.

  • Collect the contaminated absorbent material using spark-proof tools and place it in a sealed, properly labeled hazardous waste container.[5][10]

  • Clean the spill area thoroughly.

  • For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.

By adhering to this comprehensive disposal plan, you contribute to a robust safety culture and ensure that your critical research is conducted with the utmost responsibility.

References

  • Acetylene . Air Products. [Link]

  • Safe Handling of Acetylene Gas . hsse world. (2021, July 11). [Link]

  • Safe Handling and Transportation of Acetylene . Linde. [Link]

  • Everything You Need to Know About Acetylene: Properties, Uses, and Safety Information . EGA Master. (2024, July 23). [Link]

  • Hazardous Waste Disposal Guidelines . Purdue University. [Link]

  • Be Safe with Acetylene . Australia New Zealand Industrial Gas Association. [Link]

  • Laboratory Waste Management Guidelines . Princeton University Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Procedures . University of Chicago Environmental Health and Safety. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. (2021, October 26). [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste . UC San Diego Blink. (2024, March 3). [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. (2022, April 11). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. (2025, May 21). [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Phenylacetylene Safety Data Sheet . Thermo Fisher Scientific. (2014, August 8). [Link]

Sources

Personal protective equipment for handling 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the most common failure points when handling PEGylated alkynes like 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene (commonly referred to as m-PEG3-phenylacetylene) stem from a misunderstanding of how the PEG chain alters the physical and toxicological profile of the base molecule.

This guide provides a self-validating, causality-driven framework for the safe handling, operational use, and disposal of this critical bioconjugation reagent.

Chemical Profile & Causality Assessment

The compound consists of a terminal phenylacetylene moiety (the reactive "click" toxicophore) and a hydrophilic triethylene glycol (PEG3) spacer.

  • The Hazard Paradox: Pure phenylacetylene is a highly flammable liquid and a severe aspiration hazard[1]. The addition of the PEG3 chain significantly increases the boiling point and flash point, virtually eliminating the acute flammability risk under ambient conditions.

  • The Permeation Risk: While flammability is reduced, the PEG3 chain acts as a potent dermal permeation enhancer. When dissolved in polar aprotic solvents like DMSO for stock preparation, the PEG-solvent synergy allows the irritant phenylacetylene core to rapidly bypass the stratum corneum (skin barrier).

Table 1: Physicochemical & Hazard Profile Summary
ParameterSpecification / HazardOperational Implication (Causality)
Molecular Weight ~250.3 g/mol Requires precise micro-analytical balances; static-free weighing environment.
Physical State Viscous LiquidHigh retention in standard pipette tips; mandates the use of positive displacement pipettes.
Storage -20°C, DesiccatedMoisture degrades the terminal alkyne. Vials must equilibrate to room temp before opening[2].
Toxicity Skin/Eye IrritantMandates strict PPE adherence; splashing causes severe corneal irritation[1].
Reactivity Terminal AlkyneIncompatible with strong oxidizers; reacts violently with uncomplexed heavy metals.

Logic-Driven PPE Matrix

Do not rely on generic laboratory safety guidelines. The specific physicochemical properties of m-PEG3-phenylacetylene require a targeted approach to Personal Protective Equipment (PPE).

HazardMitigation Hazard1 Phenylacetylene (Irritant/Toxicophore) Mitigation1 Fume Hood & FR Lab Coat Hazard1->Mitigation1 Hazard2 PEG3 Spacer (Permeation Enhancer) Mitigation2 Double Nitrile Gloves (5 mil) Hazard2->Mitigation2 Hazard3 DMSO Solvent (Carrier Vehicle) Hazard3->Mitigation2 Accelerates Penetration

Caption: Logical relationship between chemical properties and required PPE.

  • Hand Protection: Double-gloving with nitrile (minimum 5 mil thickness) is non-negotiable. Why? If a DMSO stock solution spills on your hand, the solvent will permeate a single nitrile glove in seconds, carrying the PEGylated alkyne into your bloodstream. Double-gloving provides a critical 30-second window to strip the outer glove before skin contact occurs.

  • Eye Protection: ANSI Z87.1 certified chemical splash goggles (not standard safety glasses). The viscosity of the liquid increases the risk of micro-droplet splashing during vortexing or sonication.

  • Respiratory: All neat liquid handling and stock preparation must occur within a certified chemical fume hood[3].

Operational Workflow: CuAAC Bioconjugation

The primary use of this compound is in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The following protocol is designed as a self-validating system: visual cues at each step confirm the mechanistic success of the reaction.

CuAACWorkflow Step1 1. Prepare Stock (100 mM in DMSO) Step2 2. Catalyst Complexation (CuSO4 + THPTA) Step1->Step2 Step3 3. Reaction Assembly (Add Azide + Ascorbate) Step2->Step3 Step4 4. Incubation (RT, 2-4 Hours) Step3->Step4 Step5 5. Waste Segregation (Organic vs. Cu-Aqueous) Step4->Step5

Caption: Step-by-step operational workflow for CuAAC bioconjugation.

Step-by-Step Methodology:
  • Equilibration & Stock Prep: Remove the m-PEG3-phenylacetylene vial from -20°C storage and let it sit in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense inside, which will rapidly degrade the alkyne via oxidation. Prepare a 100 mM stock in anhydrous DMSO using a positive displacement pipette.

  • Catalyst Pre-Complexation: In a separate tube, mix 50 mM CuSO4 (in H2O) with 50 mM THPTA ligand (in H2O) at a 1:2 molar ratio. Let sit for 5 minutes. Causality: Free Cu(I) generates reactive oxygen species (ROS) that cleave PEG chains and degrade target proteins. THPTA stabilizes the copper and prevents this degradation.

  • Assembly: Combine your azide-functionalized target and the m-PEG3-phenylacetylene stock in your reaction buffer (e.g., PBS pH 7.4). Add the Cu/THPTA complex.

  • Initiation (Self-Validation Step): Add 100 mM freshly prepared Sodium Ascorbate (10x molar excess relative to Cu). Validation: The solution should transiently shift to a faint yellow/brown color. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state.

  • Incubation: React at room temperature for 2-4 hours under gentle rotation (avoid vigorous shaking to minimize oxygen introduction, which quenches Cu(I)).

Spill Management & Disposal Plan

Improper disposal of PEG-alkynes and click-chemistry byproducts is a major source of regulatory fines and laboratory contamination.

Immediate Spill Response:

  • Containment: Do not use water. Water will spread the DMSO/PEG mixture across the benchtop. Instead, cover the spill immediately with inert absorbent pads or vermiculite.

  • Neutralization: After removing the absorbent material, wipe the area with a 10% bleach solution. Causality: Mild oxidants neutralize residual reactive alkynes. Follow with a standard detergent wash to remove the slippery, highly persistent PEG residue.

Waste Segregation Protocol:

  • Neat Reagent & Stock Solutions: Dispose of unreacted m-PEG3-phenylacetylene and contaminated pipette tips in a dedicated Halogen-Free Organic Waste container[4].

  • Post-Reaction Mixtures: Once the CuAAC reaction is complete, the mixture contains heavy metals. It must not be poured down the sink or mixed with standard organic waste. Segregate all post-reaction liquids into a clearly labeled Aqueous Heavy Metal (Copper) Waste stream to comply with environmental regulations[2].

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene
Reactant of Route 2
Reactant of Route 2
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.